oxepane-4-sulfonyl chloride
Description
Properties
CAS No. |
1465189-77-8 |
|---|---|
Molecular Formula |
C6H11ClO3S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
oxepane-4-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)6-2-1-4-10-5-3-6/h6H,1-5H2 |
InChI Key |
LRPMTTMFXZOIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCOC1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
7-Membered Heterocyclic Sulfonyl Chlorides: Synthesis, Conformational Dynamics, and Medicinal Utility
Part 1: Introduction & Strategic Value
In the landscape of medicinal chemistry, 7-membered heterocyclic sulfonyl chlorides represent a high-value, high-complexity class of electrophiles. Unlike their 5- and 6-membered counterparts (pyrrolidines, piperidines), 7-membered rings (azepines, oxepines, thiepines, diazepines) introduce unique conformational entropy and transannular interactions .
For the drug developer, these scaffolds offer a "Goldilocks" zone of steric volume—large enough to occupy hydrophobic pockets in GPCRs (e.g., Vasopressin receptors) and enzymes (e.g., 11
This guide analyzes the physicochemical properties, synthesis pathways, and reactivity profiles of these compounds, moving beyond standard textbook definitions to application-centric insights.
Part 2: Structural & Conformational Analysis
The Medium-Ring Challenge
Seven-membered rings possess greater conformational mobility than cyclohexane. They typically exist in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations.
-
Pseudorotation: The energy barriers between conformers are low (typically 5–8 kcal/mol), allowing rapid interconversion at room temperature.
-
Sulfonyl Positioning: When a sulfonyl chloride group is attached (e.g., on an azepane ring), it prefers a pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes. However, the bulky
group can lock the ring into a specific conformer, reducing the entropic penalty upon protein binding.
Heteroatom Influence[2]
-
Azepines/Azepanes: Nitrogen inversion adds another layer of complexity. In N-protected azepane-sulfonyl chlorides, the protecting group (Boc, Cbz) dictates the ring puckering, often shielding the adjacent carbons.
-
Benzazepines: Fusing a benzene ring (as in tetrahydro-1-benzazepines) restricts flexibility, creating a more rigid scaffold ideal for locking pharmacophores in space. This is evident in the structure of Tolvaptan intermediates.
Part 3: Synthesis Architectures
The synthesis of 7-membered heterocyclic sulfonyl chlorides generally follows two distinct logical branches depending on the saturation of the ring system.
Decision Logic for Synthesis
The choice of method depends on the electron density of the substrate.
-
Path A: Electrophilic Aromatic Substitution (Chlorosulfonation)
-
Substrate: Electron-rich aromatic systems (e.g., Benzazepines, Benzothiazepines).
-
Reagent: Chlorosulfonic acid (
).[2] - . The heterocycle directs the incoming sulfonyl group (typically para to the amine/amide).
-
Pros: Direct, one-step.
-
Cons: Harsh conditions (acidic), incompatible with acid-sensitive groups.
-
-
Path B: Oxidative Chlorination [5]
Visualization: Synthesis Decision Tree
Caption: Strategic decision tree for selecting the optimal synthesis route based on ring saturation and electronic properties.
Part 4: Reactivity & Experimental Protocols
Reactivity Profile
The sulfonyl chloride group is a "hard" electrophile. In 7-membered rings, the reactivity is modulated by the ring's steric bulk.
-
Hydrolysis: These compounds are moisture-sensitive. Hydrolysis to the sulfonic acid is faster in solution (THF, DCM) than in solid state.
-
Aminolysis: Reaction with amines to form sulfonamides is the primary application.
-
Rate: Generally slower than benzenesulfonyl chlorides due to the steric hindrance of the puckered 7-membered ring adjacent to the sulfur.
-
Protocol: Synthesis of a Benzazepine Sulfonyl Chloride (Type A)
Target: 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride.[8]
Reagents:
-
7-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Starting Material)
-
Chlorosulfonic acid (
)[2] -
Thionyl chloride (
) - Optional, to scavenge water.
Step-by-Step Methodology:
-
Cooling: Charge a flame-dried flask with chlorosulfonic acid (5.0 equiv). Cool to 0°C under
atmosphere. -
Addition: Add the benzazepinone starting material portion-wise over 30 minutes. Critical: Control exotherm to prevent decomposition of the lactam ring.
-
Heating: Allow the mixture to warm to Room Temperature (RT), then heat to 60°C for 2–4 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH for visualization).
-
Quenching: Pour the reaction mixture slowly onto crushed ice/water. Safety: This generates massive HCl gas. Vigorous stirring is essential.
-
Isolation: Filter the precipitated white solid immediately. Wash with cold water (
). -
Drying: Dissolve in DCM, dry over anhydrous
, and concentrate in vacuo.-
Note: Do not use heat during concentration; sulfonyl chlorides are thermally unstable.
-
Protocol: Coupling to form Sulfonamides
Workflow:
-
Dissolve the amine nucleophile (1.1 equiv) and base (TEA or DIPEA, 2.5 equiv) in anhydrous DCM.
-
Cool to 0°C.
-
Add the 7-membered heterocyclic sulfonyl chloride (1.0 equiv) as a solution in DCM dropwise.
-
Warm to RT and stir for 2–12 hours.
-
Self-Validating Check: Monitor disappearance of the sulfonyl chloride peak by LC-MS (hydrolyzed acid mass will appear if reaction is wet; sulfonamide mass if successful).
Part 5: Case Studies & Medicinal Utility
The Tolvaptan Connection (Benzazepines)
The 1-benzazepine scaffold is central to Tolvaptan (Samsca), a vasopressin V2 receptor antagonist used for hyponatremia.
-
Role: The benzazepine ring provides a rigid template that positions the sulfonyl/amide groups to interact with the transmembrane domains of the GPCR.
-
Chemistry: The introduction of the sulfonyl group (often at the 7- or 8-position) is a key step in diversifying the SAR (Structure-Activity Relationship) to optimize selectivity between V1a and V2 receptors.
11 -HSD1 Inhibitors (Azepane Sulfonamides)
Researchers have utilized azepane-1-sulfonyl chlorides to generate inhibitors for 11
-
Mechanism:[3][4] The azepane ring fills the hydrophobic binding pocket. The sulfonamide linker creates hydrogen bonds with the catalytic triad (Ser-Tyr-Lys).
-
Advantage: The 7-membered ring showed superior metabolic stability compared to the corresponding piperidine analogs in microsomal stability assays.
Visualization: Pharmacophore Mapping
Caption: Pharmacophore interaction map showing the dual role of the 7-membered scaffold: hydrophobic bulk and geometric orientation of the sulfonyl linker.
Part 6: Quantitative Data Summary
Table 1: Comparative Properties of Common 7-Membered Sulfonyl Chlorides
| Compound Class | Ring Type | Stability ( | Primary Synthesis Route | Key Application |
| Tetrahydro-1-benzazepine-SO2Cl | Bicyclic / Aromatic | Moderate (< 1 h) | Chlorosulfonation | Vasopressin Antagonists |
| Azepane-1-sulfonyl chloride | Monocyclic / Saturated | Low (< 20 min) | Oxidative Chlorination | 11 |
| 1,4-Diazepane-sulfonyl chloride | Monocyclic / Basic N | Low (Rapid hydrolysis) | Protecting Group Strategy | Kinase Inhibitors |
| Benzothiazepine-SO2Cl | Bicyclic / S / N | High (> 2 h) | Chlorosulfonation | Ca2+ Channel Blockers |
Part 7: References
-
PubChem. 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride. National Library of Medicine. [Link]
-
Kondo, K., et al. (1999).[9] 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist.[9] Bioorganic & Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides. [Link]
-
Vanderbilt University. Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. PMC. [Link]
-
Sørensen, et al. (2009). The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors. PubMed.[9] [Link]
Sources
- 1. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride | C10H9Cl2NO3S | CID 43165341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance of the Seven-Membered Ring: A Technical Guide to Oxepane Conformation in Sulfonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxepane ring, a seven-membered oxygen-containing heterocycle, is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility presents both a challenge and an opportunity in drug design, as the three-dimensional arrangement of the ring and its substituents profoundly dictates molecular recognition and biological activity. This guide provides an in-depth exploration of the conformational landscape of the oxepane ring, with a particular focus on the influence of the sulfonyl chloride functional group. We will delve into the fundamental principles governing the preferred conformations, the modern analytical techniques employed for their characterization, and the causal relationships behind experimental choices.
Introduction: The Significance of the Oxepane Scaffold
Seven-membered rings, such as oxepane, occupy a unique chemical space. Unlike their smaller, more rigid five- and six-membered counterparts, they possess a higher degree of conformational freedom. This flexibility allows them to adopt a variety of shapes, enabling them to interact with a broader range of biological targets.[1] However, this same flexibility can be a double-edged sword, as it can also lead to a loss of binding affinity due to entropic penalties. Therefore, understanding and controlling the conformational preferences of the oxepane ring is a critical aspect of rational drug design. The introduction of substituents, such as the strongly electron-withdrawing and sterically demanding sulfonyl chloride group, can dramatically alter this conformational landscape.
The Conformational Landscape of the Oxepane Ring
The oxepane ring can, in principle, adopt a multitude of conformations, with the most energetically favorable being variations of the chair and boat forms. These include the twist-chair, which is often the global minimum, and several boat and twist-boat conformations.[2] The energetic barriers between these conformations are often small, leading to a dynamic equilibrium in solution.
Computational studies, often employing Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the oxepane ring and identifying the low-energy conformers.[3] These calculations can provide insights into the relative stabilities of different conformations and the energy barriers for interconversion.
The Influence of the Sulfonyl Chloride Substituent
The introduction of a sulfonyl chloride (-SO₂Cl) group onto the oxepane ring introduces significant steric and electronic perturbations that can dramatically shift the conformational equilibrium.
Steric Effects: The bulky sulfonyl chloride group will preferentially occupy a position that minimizes steric interactions with the rest of the ring. In a chair-like conformation, this typically means an equatorial or pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions.
Electronic Effects: The strongly electron-withdrawing nature of the sulfonyl group can influence the ring's geometry through stereoelectronic effects. These interactions, while often weaker than steric effects, can play a crucial role in fine-tuning the preferred conformation.[4] For instance, the alignment of the S-Cl bond with respect to the C-O bond of the ether linkage can lead to stabilizing or destabilizing interactions that favor one conformation over another.
The interplay of these steric and electronic factors determines the final conformational preference of the substituted oxepane ring.
Experimental Determination of Oxepane Ring Conformation
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the oxepane ring conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5][6] Several NMR parameters are sensitive to the geometry of the oxepane ring:
-
¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the relative orientation of substituents and thus the conformation of the ring.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about the through-space proximity of protons.[7] The observation of an NOE between two protons indicates that they are close in space, which can help to differentiate between different conformations.
-
¹³C Chemical Shifts: The chemical shifts of the carbon atoms in the oxepane ring are also sensitive to the ring's conformation.
Experimental Protocol: 2D NOESY for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of the oxepane sulfonyl chloride derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for the size of the molecule (typically 200-800 ms).
-
Data Processing: Process the data using appropriate software (e.g., TopSpin, Mnova).
-
Analysis: Analyze the cross-peaks in the NOESY spectrum. The presence of a cross-peak between two protons indicates that they are spatially close (typically < 5 Å). Correlate the observed NOEs with the expected inter-proton distances for different possible conformations (e.g., chair, boat) to determine the predominant conformation in solution.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and high-resolution structural data for molecules in the solid state.[8][9] By determining the precise three-dimensional arrangement of atoms in a crystal, this technique can unambiguously establish the conformation of the oxepane ring.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the oxepane sulfonyl chloride derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in size). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on an X-ray diffractometer.[8] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal, and the diffraction pattern of X-rays scattered by the crystal is recorded.[8]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, an initial model of the molecular structure is built and then refined against the experimental data to obtain the final, high-resolution crystal structure.[8]
-
Analysis: Analyze the final structure to determine the bond lengths, bond angles, and torsion angles that define the conformation of the oxepane ring.
Computational Modeling
In conjunction with experimental data, computational modeling provides a powerful tool for understanding the conformational preferences of the oxepane ring.[3]
Workflow: Conformational Search and Energy Minimization
-
Initial Structure Generation: Build a 3D model of the oxepane sulfonyl chloride derivative.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformations of the molecule.
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and calculate its relative energy using an appropriate level of theory (e.g., DFT with a suitable basis set).
-
Comparison with Experimental Data: Compare the calculated properties (e.g., coupling constants, NOE distances) of the low-energy conformers with the experimental data to identify the most likely conformation in solution or the solid state.
Data Presentation and Visualization
Tabulated Conformational Data
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C-O-C-C) | Calculated ³JHH (Hz) |
| Twist-Chair | 0.0 | 75 | 8.5, 2.1 |
| Boat | 2.5 | 10 | 4.2, 5.8 |
| Twist-Boat | 1.8 | 45 | 6.3, 3.5 |
Table 1: Calculated relative energies and key NMR parameters for different conformations of a model oxepane sulfonyl chloride.
Visualization of Concepts
Caption: A typical workflow for the conformational analysis of oxepane derivatives.
Caption: Conformational interconversion pathways for the oxepane ring.
Conclusion
The conformational analysis of oxepane sulfonyl chloride derivatives is a multifaceted endeavor that requires a synergistic approach combining high-resolution spectroscopic techniques, definitive crystallographic methods, and insightful computational modeling. A thorough understanding of the subtle interplay between steric and electronic effects is paramount for predicting and controlling the three-dimensional structure of these important heterocyclic systems. The methodologies and principles outlined in this guide provide a robust framework for researchers in drug discovery and organic synthesis to confidently navigate the complex conformational landscape of oxepanes, ultimately enabling the design of more potent and selective therapeutic agents.
References
- BenchChem. (2025). X-ray Crystallography of 2-Oxetanemethanamine Derivatives: A Comparative Guide.
- ResearchGate. (2025). Synthesis of Oxepane Ring Containing Monocyclic, Conformationally Restricted Bicyclic and Spirocyclic Nucleosides from d -Glucose: A Cycloaddition Approach.
- ACS Omega. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.
- PMC. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives.
- ResearchGate. (n.d.). Synthesis of Oxepanes and Oxepines.
- Physical Chemistry Chemical Physics. (2024). Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis -2- tert -butyl-5-( tert -butylsulfonyl)-1,3-di ....
- ResearchGate. (n.d.). Twist-chair conformation of the tetraoxepane ring remains unchanged in tetraoxaspirododecane diamines.
- Canadian Science Publishing. (n.d.). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-.
- MDPI. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction.
- Scilit. (1996). Structural Influence of a Sulfonyl Group in Eight-Membered Rings of Diorganosilanes.
- Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- PMC. (n.d.). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.
- MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Interaction between the carbonyl group and a sulphur atom. Part 9. The relationship between conformation and ground- and excited-state interactions in some α-sulphur-substituted cycloalkanones.
- PMC. (n.d.). Photocatalytic three-component asymmetric sulfonylation via direct C(sp3)-H functionalization.
- auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.
- Natural Product Reports. (n.d.). Reviews.
- MDPI. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives.
- sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Beilstein Journals. (2024). BJOC - Search Results.
- Wikipedia. (n.d.). X-ray crystallography.
- University of Western Sydney. (n.d.). Synthetic and Conformational Studies of - Hexahydropyrimidines and Related.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoelectronic interactions are too weak to explain the molecular conformation in solid state of cis -2- tert -butyl-5-( tert -butylsulfonyl)-1,3-di ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04914K [pubs.rsc.org]
- 5. auremn.org.br [auremn.org.br]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
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- 11. researchgate.net [researchgate.net]
Strategic Sourcing & Technical Utilization of Oxepane-4-sulfonyl Chloride
CAS: 1465189-77-8 | Formula: C₆H₁₁ClO₃S | MW: 198.67 Da[1][2][3]
Executive Summary: The Oxepane Advantage
In modern medicinal chemistry, the modulation of physicochemical properties via saturated heterocycles is a critical design strategy.[4] While oxetanes (4-membered) and tetrahydropyrans (6-membered) are ubiquitous, the oxepane (7-membered) ring offers a unique conformational landscape.[1][2] Oxepane-4-sulfonyl chloride serves as a high-value electrophilic building block, enabling the introduction of the oxepane motif into drug scaffolds via sulfonamide or sulfonate linkages.[1][2]
This guide provides a rigorous technical framework for identifying commercial sources, validating compound integrity, and executing synthetic workflows with this moisture-sensitive reagent.[2]
Market Intelligence: Commercial Supply Landscape
The commercial availability of oxepane-4-sulfonyl chloride is characterized by a "Building Block" distribution model—stocked by specialized heterocyclic synthesis firms rather than general bulk commodity suppliers.[1][2]
Supplier Tiering & Strategic Sourcing
Do not rely on a single source.[2] The stability of sulfonyl chlorides dictates that "In-Stock" status must be validated against "Date of Manufacture" to ensure hydrolytic integrity.[2]
| Supplier Tier | Primary Vendors | Availability Status | Strategic Recommendation |
| Tier 1: Stocking Distributors | BLD Pharm , Enamine | High Probability (Ships 1-3 days) | Primary Choice. Request H-NMR and purity data < 3 months old.[1][2] |
| Tier 2: Aggregators | eMolecules, ChemSpace, MolPort | Variable (Drop-ships from Tier 1) | Use for price comparison; verify lead times (often 2-3 weeks).[1][2] |
| Tier 3: Custom Synthesis | WuXi AppTec, Pharmablock | Make-on-Demand | Fallback. Use if >100g is required or Tier 1 stock is degraded.[1][2] |
"Make vs. Buy" Decision Logic
Given the hydrolytic instability of sulfonyl chlorides, a "Make vs. Buy" assessment is critical for campaigns requiring >10 grams.
Figure 1: Strategic sourcing decision tree for moisture-sensitive heterocyclic building blocks.
Technical Specifications & Quality Assurance (QA)
Scientific Integrity Note: Sulfonyl chlorides degrade into sulfonic acids and HCl upon exposure to atmospheric moisture. A Certificate of Analysis (CoA) is insufficient proof of quality if the bottle has been opened or stored improperly. You must re-validate.
Self-Validating QC Protocol
Perform this 3-step check immediately upon receipt.
Step 1: Visual Inspection[2]
-
Pass: White to off-white crystalline solid or clear oil (depending on purity/temperature).[1][2]
-
Fail: Sticky, fuming solid (indicates HCl evolution) or liquid separation.
Step 2: 1H-NMR Validation (Solvent: CDCl₃ or dry DMSO-d₆)[1][2]
-
Critical Diagnostic: Look for the deshielded proton at the C4 position (adjacent to the sulfonyl group).
-
Impurity Flag: A broad singlet > 8.0 ppm often indicates sulfonic acid protons (
) from hydrolysis.[1][2] -
Causality: The electron-withdrawing nature of the
group shifts adjacent protons downfield compared to the hydrolyzed acid.[1][2]
Step 3: Hydrolyzable Chloride Titration (Volhard Method)
For precise stoichiometry in SAR campaigns, determine the active electrophile content.
-
Dissolve 50 mg sample in 1,4-dioxane.
-
Add excess water to hydrolyze (
).[1][2] -
Titrate the liberated
with standardized .[2] -
Calculation: Purity % = (Measured Cl / Theoretical Cl) × 100.
Handling & Synthetic Utilization[1][2][4][5][6]
Storage SOP
-
Temperature: -20°C.
-
Atmosphere: Store under Argon/Nitrogen.[2]
-
Container: Tightly sealed vial with Parafilm; secondary containment with desiccant (Drierite/Silica).
Standard Reaction Protocol: Sulfonamide Formation
This protocol minimizes hydrolysis while maximizing coupling efficiency with amines.[2]
Materials:
-
Primary/Secondary Amine (1.0 equiv)[1]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)[1]
Workflow:
-
Dissolution: Dissolve the amine and base in anhydrous solvent under
. Cool to 0°C. -
Addition: Dissolve oxepane-4-sulfonyl chloride in a minimal volume of solvent and add dropwise.
-
Why? Exothermic addition can degrade the reagent; cooling controls the rate.
-
-
Monitoring: Warm to RT. Monitor by TLC/LCMS.
-
Note: The sulfonyl chloride is not visible by UV; track the disappearance of the amine.
-
-
Workup: Quench with saturated
. Extract with DCM.[6]-
Caution: Acidic workup may protonate the amine product if it's basic, keeping it in the aqueous phase.
-
Synthetic Rescue (If Commercial Stock is Unavailable)
If the sulfonyl chloride cannot be sourced, synthesize it from Oxepane-4-thiol or S-oxepan-4-yl isothiourea via oxidative chlorination.[1][2]
Figure 2: Synthetic rescue pathway via oxidative chlorination of the thiol precursor.
References
-
BLD Pharm. Product Entry: Oxepane-4-sulfonyl chloride (BD01090995).[1][2][7][8] Retrieved from [1]
-
Bahrami, K., et al. (2009).[9] Direct Conversion of Thiols to Sulfonyl Chlorides.[9] Journal of Organic Chemistry. Link (Methodology basis for oxidative chlorination).
-
PubChem. Compound Summary: Oxepane-4-sulfonyl chloride.[1][2][3][5][8] National Library of Medicine. Retrieved from [1]
-
Enamine. Building Blocks: Saturated Oxygen Heterocycles. Retrieved from (General sourcing context for oxepane scaffolds).
Sources
- 1. Oxepane-4-sulfonyl chloride - CAS号 1465189-77-8 - 摩熵化学 [molaid.com]
- 2. 1860089-27-5|Oxane-4-sulfinyl chloride|BLD Pharm [bldpharm.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. New design options for drug discovery: Harnessing oxetane sulfonyl fluorides for facile access to medicinally relevant chemical space - American Chemical Society [acs.digitellinc.com]
- 5. PubChemLite - Oxepane-4-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 6. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2411266-09-4|7-Oxaspiro[3.5]nonane-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. 1558098-34-2|2,6-Dimethyloxane-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Substituted Oxepane-4-sulfonamides
Introduction: The Oxepane Moiety in Modern Drug Discovery
The incorporation of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the physicochemical properties and pharmacological profiles of drug candidates. Among these, the oxepane ring system, a seven-membered saturated heterocycle containing an oxygen atom, has garnered significant interest. Its inherent three-dimensional structure can enhance solubility, reduce planarity, and provide novel vectors for exploring chemical space, ultimately leading to improved drug-like properties.
The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants.[1] The combination of the oxepane scaffold with the sulfonamide linker, in the form of N-substituted oxepane-4-sulfonamides, presents a compelling opportunity for the development of novel therapeutics with unique structure-activity relationships.
This comprehensive guide provides a detailed protocol for the synthesis of oxepane-4-sulfonyl chloride and its subsequent reaction with a diverse range of primary and secondary amines. We will delve into the mechanistic underpinnings of these transformations, offer practical guidance on reaction optimization, and provide robust protocols for synthesis and purification.
Mechanistic Insights: The Formation of the Sulfonamide Bond
The reaction between oxepane-4-sulfonyl chloride and an amine to form an N-substituted oxepane-4-sulfonamide proceeds via a classical nucleophilic acyl substitution-type mechanism at the electrophilic sulfur center.
Diagram: Proposed Reaction Mechanism
Caption: Nucleophilic attack of the amine on the sulfonyl chloride, followed by elimination of chloride.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the oxepane-4-sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
-
Proton Transfer: A proton is transferred from the nitrogen atom to a base present in the reaction mixture, yielding the final N-substituted oxepane-4-sulfonamide and the protonated base. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]
Synthesis of Oxepane-4-sulfonyl Chloride
The synthesis of the key intermediate, oxepane-4-sulfonyl chloride, can be achieved through a two-step sequence starting from a suitable precursor, such as oxepane-4-thiol. This involves the oxidative chlorination of the thiol.
Diagram: Synthesis of Oxepane-4-sulfonyl Chloride
Caption: Synthesis of oxepane-4-sulfonyl chloride from oxepane-4-thiol.
Protocol 1: Synthesis of Oxepane-4-sulfonyl Chloride from Oxepane-4-thiol
This protocol is based on general methods for the oxidative chlorination of aliphatic thiols.[3][4]
Materials:
-
Oxepane-4-thiol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve oxepane-4-thiol (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C using an ice bath.
-
Addition of NCS: Slowly add N-chlorosuccinimide (NCS) (2.5-3.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).
-
Washing: Wash the combined organic layers sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to afford the crude oxepane-4-sulfonyl chloride.
-
Purification: The crude product can often be used directly in the next step. If necessary, purification can be achieved by short-path distillation under high vacuum or by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). Caution: Sulfonyl chlorides can be sensitive to moisture and heat, so prolonged exposure to silica gel should be avoided.
General Protocol for the Reaction of Oxepane-4-sulfonyl Chloride with Amines
The following is a general and robust protocol for the synthesis of N-substituted oxepane-4-sulfonamides from oxepane-4-sulfonyl chloride and a variety of primary and secondary amines.
Diagram: General Reaction Workflow
Caption: Step-by-step workflow for sulfonamide synthesis.
Protocol 2: Synthesis of N-Substituted Oxepane-4-sulfonamides
Materials:
-
Oxepane-4-sulfonyl chloride
-
Primary or secondary amine (aliphatic or aromatic)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve oxepane-4-sulfonyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Data Presentation: Representative Examples and Expected Yields
The following table summarizes the expected outcomes for the reaction of oxepane-4-sulfonyl chloride with various classes of amines based on literature precedents for similar cyclic sulfonyl chlorides.
| Entry | Amine Type | Amine Example | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| 1 | Primary Aliphatic | Benzylamine | Et₃N | DCM | 2-4 | 85-95 |
| 2 | Primary Aliphatic | Cyclohexylamine | Et₃N | DCM | 3-6 | 80-90 |
| 3 | Secondary Aliphatic | Morpholine | Et₃N | THF | 4-8 | 90-98 |
| 4 | Secondary Aliphatic | Piperidine | Pyridine | DCM | 4-8 | 88-96 |
| 5 | Primary Aromatic | Aniline | Pyridine | DCM | 12-24 | 70-85 |
| 6 | Primary Aromatic | 4-Methoxyaniline | Pyridine | THF | 12-24 | 75-90 |
| 7 | Secondary Aromatic | N-Methylaniline | Et₃N | DCM | 18-36 | 60-75 |
Note: Reaction times and yields are indicative and may vary depending on the specific substrate and reaction conditions. Optimization may be required for each specific case.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Sulfonyl Chloride: Hydrolysis due to moisture. | Use freshly prepared or purified oxepane-4-sulfonyl chloride. Ensure all glassware and solvents are rigorously dried. |
| 2. Low Amine Nucleophilicity: Sterically hindered or electron-deficient amines may react slowly. | Increase the reaction temperature, prolong the reaction time, or consider using a more polar solvent like DMF. | |
| Formation of a Polar Byproduct | Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). |
| Di-sulfonylation of Primary Amines | Excess Sulfonyl Chloride: Using a stoichiometric excess of the sulfonyl chloride. | Use a 1:1 or a slight excess of the amine relative to the sulfonyl chloride. Monitor the reaction closely and quench it as soon as the starting amine is consumed. |
Conclusion
The protocols and insights provided in this application note offer a robust framework for the synthesis of N-substituted oxepane-4-sulfonamides. The versatility of the sulfonylation reaction, coupled with the desirable properties of the oxepane scaffold, makes this an attractive strategy for the generation of novel chemical entities for drug discovery and development. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently synthesize these valuable compounds.
References
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
ResearchGate. (2022). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). Cyclohexane sulphonyl chlorides.
-
Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (2022). Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]
Sources
- 1. Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
Application Note: General Procedure for Oxepane-4-Sulfonyl Chloride Coupling
Executive Summary & Strategic Utility
Sulfonamides are premier structural motifs in drug discovery, frequently deployed as metabolically stable, high-polar-surface-area bioisosteres for amides[1]. Incorporating saturated heterocyclic systems, such as the oxepane ring, into sulfonamide linkages allows medicinal chemists to increase the sp³ character (Fsp³) of drug candidates. This structural modification can dramatically improve aqueous solubility, tune physicochemical properties, and enhance off-target selectivity.
Oxepane-4-sulfonyl chloride (CID: 65081251)[2] serves as the critical electrophilic building block for these couplings. Because it is an aliphatic sulfonyl chloride, its handling and reactivity profile differ significantly from standard aromatic sulfonyl chlorides (e.g., tosyl chloride), requiring precise control over reaction conditions to prevent degradation and side reactions[3].
Mechanistic Insights & Causality
Coupling an amine with oxepane-4-sulfonyl chloride proceeds via nucleophilic substitution at the sulfur(VI) center. However, the presence of an alpha-proton (at the C4 position of the oxepane ring) introduces a critical mechanistic bifurcation depending on the choice of base:
-
Addition-Elimination Pathway (Desired): The amine or a nucleophilic catalyst attacks the sulfonyl sulfur, forming a pentacoordinate transition state, followed by the expulsion of the chloride ion.
-
Sulfene Intermediate Pathway (Competing): Strong, unhindered bases can deprotonate the alpha-carbon, expelling chloride to form a highly reactive sulfene intermediate (oxepane-4-ylidene-sulfene). While this intermediate will react with amines to form the desired product, it is also highly susceptible to trapping by trace water, leading to rapid hydrolysis[3].
Causality in Base Selection: Using Triethylamine (TEA) often promotes the sulfene pathway, which can lead to complex impurity profiles and lower yields. Pyridine or N,N-Diisopropylethylamine (DIPEA) are strongly preferred. Pyridine acts as a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate) while minimizing sulfene formation due to its lower basicity. DIPEA provides sufficient steric bulk to kinetically disfavor alpha-deprotonation.
Causality in Temperature Control: Sulfonylation is highly exothermic. Introducing the sulfonyl chloride at 0 °C suppresses competitive hydrolysis, prevents the thermal degradation of the reagent, and minimizes the di-sulfonylation of primary amines[3].
Experimental Workflow
Workflow for the synthesis of oxepane-4-sulfonamides via sulfonyl chloride coupling.
Self-Validating Experimental Protocol
Reagent and Equipment Preparation
-
Glassware: Ensure all glassware is oven-dried (120 °C) and cooled under a desiccator or a stream of inert gas (N₂/Ar).
-
Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF) must be strictly anhydrous (<50 ppm water). Moisture is the primary cause of failure, rapidly hydrolyzing the reagent into the unreactive oxepane-4-sulfonic acid[3].
Step-by-Step Coupling Procedure
-
Amine Solution Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL).
-
Base Addition: Add anhydrous Pyridine (2.0 equiv, 2.0 mmol). Stir the mixture and cool to 0 °C using an ice-water bath.
-
Self-Validation: Ensure the internal temperature reaches 0 °C before proceeding.
-
-
Electrophile Addition: Dissolve Oxepane-4-sulfonyl chloride (1.05 equiv, 1.05 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the amine mixture over 15 minutes.
-
Causality: Dropwise addition maintains a low concentration of the electrophile, preventing runaway exotherms and di-sulfonylation[3].
-
-
Reaction Monitoring (IPC): Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2–12 hours. Monitor via LC-MS or TLC (typically Hexanes/EtOAc).
-
Self-Validation: The reaction is complete when the amine peak/spot is entirely consumed. If unreacted amine persists after 4 hours, add an additional 0.1 equiv of oxepane-4-sulfonyl chloride.
-
Workup and Purification
-
Quench: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel and extract with DCM (2 x 10 mL).
-
Acid Wash: Wash the combined organic layers with 1M HCl (15 mL).
-
Causality: This protonates and removes excess pyridine and unreacted starting amine into the aqueous layer.
-
Self-Validation: Check the pH of the aqueous wash; it must be strongly acidic (pH < 3) to guarantee complete base removal.
-
-
Base Wash: Wash with saturated aqueous NaHCO₃ (15 mL) to remove any oxepane-4-sulfonic acid byproduct.
-
Brine Wash: Wash with brine (15 mL) to remove residual water from the organic layer.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure oxepane-4-sulfonamide.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization of base and solvent conditions for the coupling of oxepane-4-sulfonyl chloride with a standard primary aliphatic amine.
| Base (Equiv) | Solvent | Temperature | Yield (%) | Impurity Profile / Mechanistic Notes |
| Pyridine (2.0) | DCM | 0 °C to RT | 88% | Optimal; Pyridine acts as a nucleophilic catalyst without triggering sulfene formation. |
| DIPEA (2.0) | DCM | 0 °C to RT | 82% | Clean profile; steric bulk of DIPEA prevents alpha-deprotonation. |
| TEA (2.0) | DCM | 0 °C to RT | 65% | Moderate sulfene side-reactions; increased susceptibility to hydrolysis. |
| Pyridine (2.0) | THF | 0 °C to RT | 75% | Slower reaction rate compared to DCM; good alternative if amine is insoluble in DCM. |
| K₂CO₃ (3.0) | MeCN | 80 °C (Reflux) | <20% | Extensive hydrolysis and thermal degradation of the sulfonyl chloride. |
Troubleshooting & Diagnostics
| Observation (IPC/LC-MS) | Root Cause | Corrective Action |
| Significant Sulfonic Acid Byproduct | Moisture in the reaction mixture or solvent[3]. | Ensure strict anhydrous conditions. Use freshly distilled solvents and oven-dried glassware. |
| Di-sulfonylation (Two sulfonyl groups on a primary amine) | Excess sulfonyl chloride or high reaction temperature[3]. | Strictly control equivalents (max 1.05 eq). Ensure addition is performed dropwise at 0 °C. |
| Incomplete Amine Conversion | Reagent degraded prior to use, or amine is highly sterically hindered. | Use freshly sourced/prepared oxepane-4-sulfonyl chloride. For hindered amines, add a catalytic amount of DMAP (0.1 eq). |
References
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society (ACS). Available at:[Link]
-
Oxepane-4-sulfonyl chloride (C6H11ClO3S). PubChemLite / National Institutes of Health. Available at:[Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. Available at:[Link]
-
Sulfonamide Synthesis by S-N Coupling. Organic Chemistry Portal. Available at:[Link]
Sources
Application Notes & Protocols: Leveraging Oxepane-4-Sulfonyl Chloride for 3D Fragment-Based Drug Discovery
Introduction: The Imperative for Three-Dimensionality in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] The core principle of FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a biological target.[2][3] These initial hits serve as foundational blueprints for structure-guided optimization into potent lead compounds.[4]
Historically, many fragment libraries were dominated by flat, aromatic, sp²-rich structures. While successful, this chemical space is well-explored. The frontier in medicinal chemistry now emphasizes the incorporation of three-dimensional (3D), sp³-rich scaffolds.[5][6][7] Saturated heterocycles are paramount in this pursuit, offering a path to improved physicochemical properties such as enhanced aqueous solubility, better metabolic stability, and reduced toxicity.[8][9][10] Their non-planar nature allows for the exploration of complex, often unexploited, pockets within a protein's binding site, leading to potentially greater selectivity and novel intellectual property.[5][7]
The oxepane ring, a seven-membered saturated oxygen-containing heterocycle, is an exemplary scaffold for designing 3D fragments.[11] Found in numerous biologically active natural products, its conformational flexibility and polarity make it a valuable motif in medicinal chemistry.[11][12] This guide focuses on oxepane-4-sulfonyl chloride , a versatile and reactive building block, demonstrating its application in the creation and screening of novel 3D fragment libraries.
Core Reagent Profile: Oxepane-4-Sulfonyl Chloride
Oxepane-4-sulfonyl chloride serves as an ideal starting point for constructing a diverse fragment library. Its sulfonyl chloride group is a highly reliable electrophile that reacts efficiently with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[13] This reaction provides a robust and modular synthetic route, allowing for the systematic introduction of diverse chemical functionalities.
Table 1: Physicochemical Properties of Oxepane-4-sulfonyl chloride
| Property | Value | Data Source |
| CAS Number | 1465189-77-8 | [14] |
| Molecular Formula | C₆H₁₁ClO₃S | [14][15] |
| Molecular Weight | 198.67 g/mol | [14][15] |
| Calculated LogP | 1.2 | [14] |
| Polar Surface Area | 51.8 Ų | [14] |
The oxepane core provides the essential 3D character, while the sulfonamide linkage introduces a hydrogen bond donor and acceptor, crucial pharmacophoric features for protein binding.
Application Note 1: Synthesis of a Diversity-Oriented Oxepane Sulfonamide Fragment Library
Objective
To provide a robust, step-by-step protocol for the synthesis of a diverse library of oxepane-based fragments suitable for FBDD screening, adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3).[16]
Causality and Experimental Design
The chosen synthetic strategy leverages the predictable and high-yielding reaction between a sulfonyl chloride and an amine.[13][17] This approach is ideal for library synthesis because it employs a single, common core (oxepane-4-sulfonyl chloride) and combines it with a wide array of commercially available primary and secondary amines. This modularity allows for the rapid generation of dozens of unique fragments, each with a distinct exit vector and pharmacophoric profile, which is a key principle of diversity-oriented synthesis.[18] Using a mild base like triethylamine or pyridine is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing potential acid-catalyzed side reactions.
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 3. biosolveit.de [biosolveit.de]
- 4. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D-Fragment Library [chemdiv.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalwjarr.com [journalwjarr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 14. Oxepane-4-sulfonyl chloride - CAS号 1465189-77-8 - 摩熵化学 [molaid.com]
- 15. PubChemLite - Oxepane-4-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 16. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]
Application Note: High-Yield Preparation of Oxepane-4-Sulfonates via Sulfonyl Chloride Activation
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Protocol and Mechanistic Guide.
Introduction & Strategic Context
Oxepanes are seven-membered oxacycles that serve as central structural motifs in numerous biologically important molecules and natural products. However, their functionalization presents a unique challenge to synthetic chemists due to consequential entropic barriers and transannular steric interactions inherent to the flexible seven-membered ring.
When synthesizing complex polyoxygenated oxepanes, the secondary hydroxyl group at the C4 position (oxepan-4-ol) frequently serves as a critical synthetic node. Converting this hydroxyl into a sulfonate ester (e.g., mesylate, tosylate, or nosylate) is a highly effective strategy to activate the carbon for downstream nucleophilic displacement (
Mechanistic Rationale & Reagent Selection
The synthesis of oxepane-4-sulfonates relies on the electrophilic trapping of the oxepan-4-ol oxygen by a sulfonyl chloride[1]. To achieve high yields and suppress side reactions, the reaction conditions must be carefully engineered:
-
Nucleophilic Catalysis (The Role of DMAP): Because the seven-membered ring exhibits unique conformational folding, the intrinsic nucleophilicity of the C4 hydroxyl is often sterically hindered. To overcome this, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP rapidly attacks the sulfonyl chloride to generate a highly electrophilic sulfonylpyridinium intermediate. This intermediate is far more susceptible to attack by the sterically hindered oxepan-4-ol than the parent sulfonyl chloride.
-
Acid Scavenging: Triethylamine (
) or N,N-diisopropylethylamine (DIPEA) is used in stoichiometric excess to neutralize the HCl byproduct, driving the reaction forward and preventing acid-catalyzed ring-opening of the oxepane. -
Solvent Causality: Dichloromethane (DCM) is the optimal solvent. Its low dielectric constant stabilizes the ion-pair of the sulfonylpyridinium intermediate without promoting premature dissociation, which could otherwise lead to undesired side reactions[1].
Fig 2. DMAP-catalyzed mechanistic pathway for the electrophilic sulfonylation of oxepan-4-ol.
Comparative Profiling of Sulfonate Esters
Selecting the appropriate sulfonyl chloride dictates not only the reaction kinetics but also the leaving group ability and bench-stability of the resulting oxepane-4-sulfonate[2]. The table below summarizes the quantitative and qualitative data for common sulfonyl groups used in this workflow.
| Sulfonyl Group | Reagent Source | Relative Reactivity (Formation) | Leaving Group Ability | Stability & Storage Profile |
| Mesylate (Ms) | Methanesulfonyl chloride | Fast | High | Moderate; Store at -20 °C |
| Tosylate (Ts) | p-Toluenesulfonyl chloride | Moderate (Sterically hindered) | High | High; Bench-stable at RT |
| Nosylate (Ns) | 4-Nitrobenzenesulfonyl chloride | Fast | Very High | Moderate; Light-sensitive |
| Triflate (Tf) | Trifluoromethanesulfonic anhydride* | Very Fast | Extremely High | Low; Must use immediately |
*Note: Triflate synthesis typically utilizes the anhydride rather than the chloride; it is included here to provide a comprehensive comparative profile of sulfonate stability[2].
Experimental Protocol: Synthesis of Oxepan-4-yl Methanesulfonate
This protocol describes the mesylation of oxepan-4-ol. The fundamental principles apply equally to tosylation and nosylation, with minor adjustments required for reaction times.
Fig 1. Experimental workflow for the sulfonylation of oxepan-4-ol with self-validating IPC steps.
Step-by-Step Methodology
Step 1: Preparation and Setup
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of inert gas (Nitrogen or Argon).
-
Dissolve oxepan-4-ol (1.0 equivalent) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.
-
Add Triethylamine (
, 2.0 equivalents) and DMAP (0.1 equivalents). Causality: The excess amine ensures complete neutralization of the generated HCl, while the 0.1 eq of DMAP is sufficient to maintain the catalytic cycle without complicating the subsequent workup.
Step 2: Reagent Addition (Exothermic Control)
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve Methanesulfonyl chloride (MsCl, 1.3 equivalents) in a small volume of anhydrous DCM (approx. 1 M).
-
Add the MsCl solution dropwise over 10–15 minutes. Causality: Sulfonylation is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which would otherwise promote the elimination of the sulfonate to form 4,5-dihydrooxepine or cause substitution by the liberated chloride ion to form 4-chlorooxepane.
Step 3: Reaction Monitoring (Self-Validation)
-
Stir the mixture at 0 °C for 30 minutes, then allow it to gradually warm to room temperature.
-
In-Process Control (IPC): After 2 hours, perform a mini-workup on a 50 µL aliquot (partition between EtOAc and water) and spot the organic layer on a TLC plate. Self-Validating Diagnostic: The mini-workup is mandatory. Spotting the crude reaction mixture directly can result in false positives due to stable sulfonylpyridinium complexes. If starting material remains, add a catalytic "boost" of DMAP (0.05 eq). If the reaction proceeds, it confirms catalyst deactivation was the limiting factor.
Step 4: Quenching and Extraction
-
Once TLC confirms complete consumption of the oxepan-4-ol, cool the mixture back to 0 °C.
-
Quench the reaction by adding saturated aqueous
(equal volume to DCM). Causality: The biphasic basic quench neutralizes residual acid and hydrolyzes any unreacted sulfonyl chloride, preventing contamination of the isolated product[1]. -
Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove residual
and DMAP), water, and brine.
Step 5: Isolation and Purification
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C . Causality: Elevated temperatures during rotary evaporation can induce thermal degradation or premature elimination of the newly formed sulfonate ester[2]. -
The crude oxepane-4-sulfonate is typically >95% pure. If necessary, purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
References
-
Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. URL:[Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups. PMC - National Institutes of Health (NIH). URL:[Link]
Sources
Strategic Protecting Group Manipulations for Oxepane-4-Sulfonyl Chloride Derivatization
[1][2]
Executive Summary
Oxepane-4-sulfonyl chloride is a specialized heterocyclic building block used to introduce the oxepane ring—a seven-membered saturated ether—into pharmaceutical candidates.[1][2] Unlike its four-membered analog (oxetane), the oxepane ring offers distinct conformational flexibility and lipophilicity profiles (LogP modulation) while maintaining polar ether character.[2]
However, the high electrophilicity of the sulfonyl chloride moiety (
Chemical Profile & Stability Analysis[2][3][4]
Reagent Characteristics[2][5][6][7][8]
-
Molecular Formula:
[2] -
Functional Class: Electrophilic Sulfonylating Agent[1]
-
Core Reactivity: Reacts rapidly with nucleophiles (
amines, alcohols, thiols) to form sulfonamides, sulfonate esters, and thiosulfonates.[2]
Oxepane Ring Stability
The oxepane ring is a cyclic ether.[3][4] Its stability profile differs significantly from strained oxetanes or epoxides.[2][3]
| Condition | Stability | Mechanistic Insight |
| Basic (pH > 10) | High | Ether linkages are generally inert to hydrolysis under basic conditions (e.g., NaOH, TEA, Pyridine).[1][2] |
| Acidic (pH < 2) | Moderate | Stable to dilute acids (1M HCl) for short durations.[2] Prolonged exposure to strong Lewis acids ( |
| Reductive | High | Stable to catalytic hydrogenation ( |
| Oxidative | High | Stable to standard oxidants used in PG removal (e.g., DDQ).[2] |
Protecting Group Compatibility Matrix
When reacting Oxepane-4-sulfonyl chloride with a substrate containing multiple functional groups, the choice of PG on the substrate is critical. The PG must survive the basic sulfonylation conditions (HCl scavenging) and be removable without damaging the formed sulfonamide or the oxepane ring.
Amine Protection (Preventing N-Sulfonylation)
Target: Protect
| Protecting Group | Compatibility | Recommendation | Rationale |
| Boc (tert-butoxycarbonyl) | Excellent | Preferred | Stable to the basic conditions (TEA/DIPEA) required for sulfonylation.[1][2] Removal (TFA/HCl) is clean, though high acid concentration requires controlled temp to protect the oxepane. |
| Cbz (Benzyloxycarbonyl) | Good | Alternative | Stable to base.[2] Removal via hydrogenolysis ( |
| Fmoc (Fluorenylmethoxycarbonyl) | Conditional | Caution | Fmoc is base-labile.[1][2][5] Standard sulfonylation uses weak bases (Pyridine, TEA) where Fmoc is usually stable.[2] Avoid using Piperidine or DBU during the coupling step. |
Hydroxyl Protection (Preventing O-Sulfonylation)
Target: Prevent the formation of sulfonate esters (mesylate analogs) when reacting amino-alcohols.[2]
| Protecting Group | Compatibility | Recommendation | Rationale |
| TBDMS (Silyl ether) | Excellent | Preferred | Stable to sulfonylation conditions.[1][2] Removal with TBAF (fluoride) is orthogonal to the sulfonamide and oxepane ring. |
| Bn (Benzyl ether) | Excellent | Robust | Extremely stable.[2] Requires |
| Ac (Acetate) | Moderate | Risky | May undergo migration or hydrolysis if the sulfonylation reaction mixture becomes too basic or aqueous.[2] |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate protocol based on substrate functionality.
Figure 1: Strategic workflow for protecting group selection to ensure chemoselective sulfonylation.
Experimental Protocols
Protocol A: Chemoselective Sulfonylation of a Boc-Protected Diamine
Objective: Synthesize an oxepane-sulfonamide from a secondary amine while preserving a primary amine.[1][2]
Reagents:
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the N-Boc-diamine substrate and dissolve in anhydrous DCM (0.1 M concentration). -
Base Addition: Add DIPEA (3.0 equiv) via syringe. Cool the mixture to
using an ice bath. -
Reagent Addition: Dissolve Oxepane-4-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Note: Slow addition prevents localized heating and potential side reactions.[2]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for disappearance of amine and formation of sulfonamide mass).[2]
-
Workup:
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
-
Deprotection (Optional): Treat the purified intermediate with TFA/DCM (1:4) at
for 1 hour to liberate the primary amine.[2]
Protocol B: Sulfonylation of Amino-Alcohols (Silyl Strategy)
Objective: React an amine with Oxepane-4-sulfonyl chloride without forming the sulfonate ester on a free hydroxyl group.[1][2]
Reagents:
-
Protection: TBDMS-Cl (1.1 equiv), Imidazole (2.5 equiv)[1][2]
-
Sulfonylation: Oxepane-4-sulfonyl chloride (1.2 equiv), Pyridine (excess/solvent)[1][2]
Step-by-Step Procedure:
-
Protection Step: Dissolve amino-alcohol in DMF. Add Imidazole and TBDMS-Cl.[1][2] Stir at RT for 12h.[2] Perform aqueous workup to isolate the O-silylated amine.[2]
-
Sulfonylation: Dissolve the O-silylated amine in anhydrous Pyridine (0.2 M).
-
Why Pyridine? It acts as both solvent and base, effectively scavenging HCl.[2]
-
-
Addition: Cool to
. Add Oxepane-4-sulfonyl chloride (1.2 equiv) portion-wise.[1][2] -
Reaction: Stir at RT for 3–6 hours.
-
Workup: Evaporate most of the Pyridine under reduced pressure (azeotrope with Toluene if necessary). Redissolve residue in EtOAc and wash with water and
solution (to complex/remove trace pyridine).[2] -
Deprotection: Dissolve the intermediate in THF. Add TBAF (1.0 M in THF, 1.5 equiv).[2] Stir at RT for 1 hour. Aqueous workup yields the final Hydroxy-Sulfonamide.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of Reagent | Moisture in solvent or atmosphere.[1][2] | Use strictly anhydrous DCM/THF.[2] Store Oxepane-4-sulfonyl chloride under Argon.[1][2] |
| Bis-Sulfonylation | Primary amine reacting twice.[1][2] | Ensure strictly 1.0-1.1 equiv of sulfonyl chloride.[1][2] Increase steric bulk of base (DIPEA vs TEA). |
| Low Yield (Oxepane Ring Opening) | Acidic workup too harsh.[2] | Switch from 1M HCl wash to 0.5M Citric Acid or Phosphate Buffer (pH 5-6).[1][2] |
| Incomplete Reaction | HCl salts precipitating/coating amine.[2] | Switch solvent to DCM/DMF mixture to improve solubility of salts.[2] |
References
-
PubChem. (2025).[2][6][7] Oxepane-4-sulfonyl chloride (Compound Summary).[1][2] National Library of Medicine.[2] Available at: [Link][2]
-
Organic Chemistry Portal. (2024).[2] Protecting Groups: Sulfonamides and Amines.[2][8][9][10] Available at: [Link][2]
-
Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis.[2] Wiley-Interscience.[1][2] (General reference for Boc/TBDMS stability protocols).
-
ChemRxiv. (2024).[2] Oxetane and Oxepane as part of modern medicinal chemistry toolbox.[11] Available at: [Link][2]
Sources
- 1. Oxepane-4-sulfonyl chloride - CAS号 1465189-77-8 - 摩熵化学 [molaid.com]
- 2. PubChemLite - Oxepane-4-sulfonyl chloride (C6H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 592-90-5: Oxepane | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4-Chlorobutane-1-sulphonyl chloride | C4H8Cl2O2S | CID 74212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxolane-3-sulfonyl chloride | C4H7ClO3S | CID 49762850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
scale-up synthesis of oxepane-4-sulfonyl chloride intermediates
Executive Summary
This application note details a robust, scalable protocol for the synthesis of oxepane-4-sulfonyl chloride , a critical saturated heterocyclic intermediate used in the development of cathepsin inhibitors and other diversifiable sulfonamide libraries. Unlike aromatic sulfonyl chlorides synthesized via direct chlorosulfonation, this aliphatic heterocyclic target requires a functional group interconversion (FGI) strategy to ensure regioselectivity and safety.
This guide outlines a four-step linear synthesis starting from oxepan-4-one , culminating in an oxidative chlorination process optimized for kilogram-scale production. Special emphasis is placed on thermal management, off-gas scrubbing, and impurity profiling.
Retrosynthetic Strategy & Pathway
Direct chlorosulfonation (Reed reaction) of oxepane is non-viable due to poor regioselectivity and radical chlorination byproducts. The industry-standard approach for specific cycloalkane sulfonyl chlorides relies on the oxidative chlorination of a thio-precursor.
The Route:
-
Reduction: Chemoselective reduction of oxepan-4-one to the alcohol.
-
Activation: Conversion to the mesylate (leaving group).
-
Substitution: SN2 displacement with thioacetate (latent sulfur source).
-
Oxidative Chlorination: Conversion of the thioacetate directly to the sulfonyl chloride using chlorine gas or NCS/HCl.
Figure 1: Validated synthetic pathway for oxepane-4-sulfonyl chloride.
Detailed Experimental Protocols
Step 1: Reduction to Oxepan-4-ol
Rationale: Sodium borohydride (
-
Reagents: Oxepan-4-one (1.0 equiv),
(0.35 equiv), Methanol (5 vol). -
Protocol:
-
Charge oxepan-4-one and Methanol to a reactor. Cool to 0–5 °C.
-
Add
portion-wise (solid or stabilized solution) over 2 hours. Critical: Control evolution rate. -
Stir at 0 °C for 1 hour, then warm to 20 °C. Monitor by GC/TLC.
-
Quench: Slowly add Acetone (0.5 equiv) to destroy excess hydride, followed by water.
-
Concentrate to remove MeOH, extract with DCM, and distill if necessary.
-
Target Yield: >95%
-
Safety: Hydrogen gas generation requires adequate reactor venting.
-
Step 2: Mesylation (Activation)
Rationale: The alcohol is a poor leaving group. Mesylation is preferred over tosylation for easier separation from byproduct salts and higher atom economy.
-
Reagents: Oxepan-4-ol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (
, 1.5 equiv), DCM (10 vol). -
Protocol:
-
Charge Alcohol and
in DCM. Cool to -10 °C. -
Add MsCl dropwise over 3 hours. Exotherm Control: Maintain T < 0 °C. Fast addition leads to impurities.
-
Quench with water. Wash organic layer with 1M HCl (remove amine), then
. -
Dry (
) and concentrate. Use directly in Step 3 (unstable to prolonged storage).
-
Step 3: Thioacetate Displacement
Rationale: Potassium thioacetate (
-
Reagents: Mesylate (1.0 equiv), KSAc (1.3 equiv), DMF (5 vol).
-
Protocol:
-
Slurry KSAc in DMF at 20 °C.
-
Add Mesylate solution (in minimal DMF) slowly.
-
Heat to 60 °C for 4–6 hours. Note: Higher temps (>80 °C) cause elimination to the alkene.
-
Workup: Cool to 20 °C. Add water and extract with MTBE (Methyl tert-butyl ether).
-
Wash MTBE layer with water (3x) to remove DMF.
-
Odor Control: All off-gases must pass through a bleach scrubber (oxidizes trace thiols).
-
Step 4: Oxidative Chlorination (The Critical Step)
Rationale: This step converts the masked thiol (thioacetate) directly to the sulfonyl chloride. The mechanism involves in-situ deprotection to the sulfenyl chloride, followed by oxidation.
-
Reagents: Thioacetate (1.0 equiv),
gas (excess), Water (5 equiv), DCM (10 vol). -
Alternative (Lab Scale): N-Chlorosuccinimide (NCS) / HCl can be used if
gas is unavailable, but is preferred for purity on scale.
Scale-Up Protocol:
-
Setup: Glass-lined reactor with a sparger, overhead stirrer, and jacket cooling. Connect vent to a caustic scrubber (NaOH).
-
Charging: Charge Thioacetate, DCM, and Water. Cool to -5 °C.
-
Chlorination: Sparge
gas slowly.-
Observation: The mixture turns yellow (sulfenyl chloride intermediate), then fades to colorless/pale green (sulfonyl chloride).
-
Exotherm: Highly exothermic. Stop flow if T > 5 °C.
-
-
Completion: Monitor via HPLC (quench aliquot with amine).
-
Purging: Sparge
to remove excess and HCl. -
Isolation: Separate phases. Wash organic layer with cold
(removes oxidants) and cold brine. -
Drying: Dry over
and concentrate at low temperature (<30 °C). Sulfonyl chlorides are thermally unstable.
Process Safety & Engineering Controls
The oxidative chlorination step presents the highest risk. A self-validating control system is required.
Figure 2: Process Flow Diagram (PFD) with safety interlocks for oxidative chlorination.
Key Engineering Controls:
-
Thermal Runaway: The oxidation of sulfur is highly exothermic (~200 kJ/mol). Cooling capacity must exceed the heat generation rate at maximum
flow. -
Phase Transfer: The reaction occurs at the biphasic interface. High agitation (impeller tip speed > 3 m/s) is required to prevent "hot spots" of chlorine concentration.
-
Quench: Have a vessel of aqueous sodium bisulfite ready for emergency quenching.
Analytical Quality Control
| Parameter | Specification | Method | Reason |
| Appearance | Colorless to pale yellow oil | Visual | Dark color indicates decomposition. |
| Assay | >97.0% w/w | HPLC (Derivatized) | React with excess morpholine; analyze sulfonamide. Direct analysis of R-SO2Cl is unstable. |
| Water Content | <0.1% | KF (Coulometric) | Water causes hydrolysis to sulfonic acid. |
| Residual HCl | <0.5% | Titration | Acid catalyzes decomposition. |
| ROI | <0.1% | Gravimetric | Ensure removal of inorganic salts. |
Derivatization Protocol for HPLC:
-
Dissolve 10 mg product in 1 mL MeCN.
-
Add 50 µL Morpholine (excess).
-
Wait 5 mins. Inject.
-
Oxepane-4-sulfonyl-morpholine is stable and UV active.
References
-
Vertex Pharmaceuticals. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. National Institutes of Health. [Link]
-
Organic Syntheses. (2016). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth. 2016, 93, 198-212. [Link]
-
Organic Chemistry Portal. (2014). Sulfonyl chloride synthesis by chlorosulfonation. Synthesis, 2014, 46, 225-229.[1] [Link]
-
MDPI. (2023).[2] An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes 2023, 11(5), 1563. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Oxepane-4-Sulfonyl Chloride
A Guide to Preventing and Troubleshooting Hydrolysis for Researchers
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with oxepane-4-sulfonyl chloride. As a reactive sulfonyl chloride, its utility in synthesis is matched by its susceptibility to hydrolysis. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when handling oxepane-4-sulfonyl chloride.
Q1: What is the primary degradation pathway for oxepane-4-sulfonyl chloride, and why is it so sensitive?
The primary degradation pathway for oxepane-4-sulfonyl chloride is hydrolysis.[1][2] Sulfonyl chlorides are highly reactive electrophiles. The sulfur atom is electron-deficient and readily attacked by nucleophiles, with water being a common nucleophile present in solvents, reagents, or the atmosphere.[3][4] This reaction is typically a bimolecular nucleophilic substitution (SN2) mechanism, leading to the formation of the corresponding sulfonic acid and hydrochloric acid (HCl).[4][5]
The presence of these acidic byproducts can catalyze further degradation or lead to unwanted side reactions in your experimental setup.
Issue 1: Low yield of the desired product and the presence of a polar impurity.
-
Potential Cause: Significant hydrolysis of the oxepane-4-sulfonyl chloride starting material either before or during the reaction. The polar impurity is likely oxepane-4-sulfonic acid. [6][7]* Recommended Solution:
-
Verify Reagent Quality: Before starting, verify the purity of your sulfonyl chloride. If it has been stored for a long time or improperly, consider purifying it by distillation under reduced pressure or using a fresh batch. [7] 2. Strictly Anhydrous Conditions: Re-evaluate your experimental setup. Ensure all glassware is meticulously dried. [6]Use freshly opened or distilled anhydrous solvents. Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents. [8][9] 3. Temperature Control: For many reactions involving sulfonyl chlorides, temperatures below 30 °C are recommended to minimize decomposition. [6]
-
Issue 2: The reaction appears complete by TLC, but the unreacted sulfonyl chloride reappears after an aqueous basic wash (e.g., NaHCO₃).
-
Potential Cause: While a basic wash effectively neutralizes and removes the sulfonic acid byproduct, it may not be sufficient to hydrolyze all unreacted sulfonyl chloride, especially if the product is sterically hindered or the contact time is too short. [10]* Recommended Solution:
-
Increase Contact Time: Vigorously stir the biphasic mixture for a longer duration (e.g., 30-60 minutes) to promote complete hydrolysis of the excess sulfonyl chloride. [10] 2. Nucleophilic Quench: Before the basic wash, add a small amount of a simple nucleophile like methanol or a dilute aqueous ammonia solution. This will rapidly convert the remaining sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide. [10] 3. Use a Scavenger Resin: For particularly difficult purifications or for high-throughput applications, amine-based scavenger resins are highly effective at removing excess sulfonyl chlorides. The resulting resin-bound sulfonamide is simply removed by filtration. [10]
-
Experimental Protocols
Protocol 1: General Setup for a Reaction Under Anhydrous Conditions
-
Glassware Preparation: Dry all necessary glassware (flasks, stir bars, dropping funnels) in an oven at >120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. [6][8][9]Use a thin film of grease on all ground-glass joints.
-
Solvent & Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas. [11]For solids, transfer them under a positive flow of inert gas.
-
Reaction Execution:
-
Dissolve the substrate (e.g., an amine or alcohol) in the anhydrous solvent within the reaction flask.
-
Cool the solution to the desired temperature (e.g., 0 °C in an ice bath).
-
Slowly add the oxepane-4-sulfonyl chloride (either neat or as a solution in the anhydrous solvent) to the stirred solution.
-
Maintain the low temperature throughout the addition and for a period afterward to control any exotherm and minimize potential side reactions. [6]
-
Protocol 2: Monitoring Hydrolysis by HPLC
For quantitative analysis of stability, an HPLC method can be developed. Due to the reactivity of the sulfonyl chloride, derivatization is often necessary for stable analysis. [1]
-
Derivatization: React an aliquot of the sample with a suitable nucleophile (e.g., a simple amine like benzylamine) in an inert solvent to convert the sulfonyl chloride into a stable sulfonamide derivative.
-
HPLC Conditions (General Example):
-
Analysis: Prepare standard solutions of the derivatized sulfonyl chloride at known concentrations to create a calibration curve. [12]By comparing the peak area of the sample to the calibration curve, the concentration of the sulfonyl chloride in the original sample can be determined. [12]
References
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. [Online PDF].
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. [Online PDF].
- SciSpace. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- BenchChem. (2025). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. [Online PDF].
- HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Journal of the Chemical Society B: Physical Organic. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing.
- HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet.
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. [Online PDF].
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis. [Online PDF].
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. [Online PDF].
- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- YouTube. (2022). Inert Atmosphere.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Yield of Oxepane-4-Sulfonamide Coupling Reactions
Welcome to the technical support center for oxepane-4-sulfonamide coupling. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic step. We move beyond simple protocols to explore the underlying principles governing this reaction, helping you troubleshoot common issues and rationally design experiments for maximum yield and purity.
The oxepane moiety, a seven-membered cyclic ether, is an increasingly important structural motif in modern drug discovery. However, its unique chemical properties, including susceptibility to ring-opening, can present challenges during coupling reactions. This guide provides a structured approach to identifying and solving these problems.
Troubleshooting Guide: A Symptom-Based Approach
Low yield is a symptom, not a diagnosis. The first step in troubleshooting is to analyze the reaction outcome to understand the underlying cause.
Q1: My reaction yield is low, and I'm recovering unreacted starting materials (amine and/or sulfonyl chloride). What are the likely causes?
This scenario points to insufficient reaction activation or suboptimal conditions. The nucleophilic attack of the amine on the electrophilic sulfonyl chloride is likely being hindered.
Root Cause Analysis & Solutions:
-
Inadequate Base: The base is critical for deprotonating the amine (or the resulting sulfonamide) and scavenging the HCl byproduct.
-
Causality: If the base is too weak, the amine's nucleophilicity is not sufficiently enhanced, and the generated HCl can protonate the starting amine, effectively taking it out of the reaction.
-
Solution: Switch to a stronger, non-nucleophilic base. While triethylamine (TEA) is common, sterically hindered bases like Diisopropylethylamine (DIPEA) are often superior as they are less likely to compete with the substrate amine in reacting with the sulfonyl chloride. For particularly challenging couplings, a stronger base like DBU may be considered, but with caution due to potential oxepane ring instability.
-
-
Improper Solvent Selection: The solvent influences the solubility of reagents and the transition state energy of the reaction.
-
Causality: A non-polar solvent may not adequately solvate the polar transition state, slowing the reaction. Conversely, protic solvents can hydrogen-bond with the amine, reducing its nucleophilicity.
-
Solution: Aprotic polar solvents are generally preferred. Dichloromethane (DCM) is a good starting point. If solubility is an issue, consider Acetonitrile (MeCN) or Tetrahydrofuran (THF). For very sluggish reactions, N,N-Dimethylformamide (DMF) can be used, but reactions should be monitored carefully for side products.[1]
-
-
Low Temperature: While low temperatures (e.g., 0 °C) are often used to control exotherms during reagent addition, they can significantly slow the rate of reaction.[2]
-
Causality: The coupling reaction has an activation energy barrier that may not be overcome at low temperatures.
-
Solution: After the initial dropwise addition of the sulfonyl chloride at 0 °C, allow the reaction to warm to room temperature. Gentle heating (e.g., 40-50 °C) can be beneficial, but must be balanced against the risk of side reactions.[3]
-
Q2: My starting materials are consumed, but the yield of the desired product is low, and I observe multiple unidentified byproducts. What's going wrong?
This is a more complex issue that can stem from side reactions involving the starting materials or the product itself. The stability of the oxepane ring is a primary concern here.
Root Cause Analysis & Solutions:
-
Hydrolysis of Sulfonyl Chloride: Oxepane-4-sulfonyl chloride is highly electrophilic and susceptible to hydrolysis by trace amounts of water.
-
Causality: Water contamination in solvents or reagents will rapidly convert the sulfonyl chloride to the unreactive sulfonic acid, consuming it before it can couple with the amine.[2]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
-
Oxepane Ring-Opening: The oxepane ring, a cyclic ether, is susceptible to cleavage under harsh acidic or basic conditions.
-
Causality: The HCl generated during the reaction can protonate the ether oxygen, activating the ring for nucleophilic attack. Strong bases can also promote ring-opening pathways. This is a critical consideration for this specific substrate class.[4]
-
Solution:
-
Use a Non-Nucleophilic Base: Employ a sterically hindered base like DIPEA or 2,6-lutidine. These are effective HCl scavengers but are poor nucleophiles, minimizing the risk of them attacking the oxepane ring.
-
Controlled Reagent Addition: Add the sulfonyl chloride slowly at 0 °C to keep the instantaneous concentration of generated HCl low, allowing the base to neutralize it effectively.[2]
-
-
-
Over-sulfonylation or Side Reactions with the Amine: If the amine partner has multiple reactive sites, or if the sulfonamide product itself is reactive, byproducts can form.
-
Causality: A slight excess of the sulfonyl chloride can sometimes be used to drive the reaction to completion, but a large excess can lead to the formation of bis-sulfonylated products if the amine is primary.[2]
-
Solution: Use a precise stoichiometry, typically with a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation or further reaction.[1]
-
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: Troubleshooting decision tree for low reaction yield.
Frequently Asked Questions (FAQs)
Q3: What is the best general-purpose base and solvent combination to start with?
For the coupling of oxepane-4-sulfonyl chloride with a primary or secondary amine, a reliable starting point is DIPEA (2-3 equivalents) as the base in anhydrous DCM . This combination balances good solubility for a range of substrates with minimal risk of side reactions.
Q4: I am coupling to a very low nucleophilicity amine (e.g., an aniline derivative). How can I improve my yield?
Low nucleophilicity amines require more forcing conditions or catalytic activation.
-
Catalytic Approach: For N-arylation, copper-catalyzed coupling methods can be highly effective. Systems using copper(I) salts with specific ligands have been shown to facilitate the coupling of sulfonamides with aryl halides.[5][6] This avoids the need to synthesize a highly reactive aryl amine partner.
-
Optimized Conditions: Consider using a more polar solvent like DMF and a stronger base. Additionally, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, though it should be used with caution as it is nucleophilic.
Q5: How do I purify my final oxepane-4-sulfonamide product?
Purification strategy depends on the properties of the product.
-
Aqueous Workup: After quenching the reaction (e.g., with water or dilute acid), extract the product into an organic solvent. Wash the organic layer with brine to remove water-soluble impurities.[2]
-
Acid-Base Extraction: If your sulfonamide has an acidic N-H proton, it can be extracted into a dilute aqueous base (like 1M NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.[2]
-
Chromatography: If the above methods are insufficient, purification by column chromatography on silica gel is the most reliable method. A gradient of ethyl acetate in hexanes is a common eluent system.
Data & Protocols
Table 1: Comparison of Common Bases for Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Nucleophilic? | Key Advantages | Potential Issues with Oxepane Substrates |
| Pyridine | 5.2 | Yes | Good HCl scavenger | Can act as a nucleophile, potentially leading to ring-opening or catalyst poisoning. |
| Triethylamine (TEA) | 10.7 | Yes | Inexpensive, strong base | Can form N-sulfonyl quaternary ammonium salts; nucleophilic character is a risk. |
| DIPEA | 10.7 | No (Sterically Hindered) | Excellent HCl scavenger, non-nucleophilic | Recommended choice to minimize side reactions. |
| DBU | 13.5 | No (Sterically Hindered) | Very strong base | May be too harsh, potentially causing elimination or other base-mediated side reactions. |
Protocol 1: General Procedure for Oxepane-4-Sulfonamide Coupling
This protocol provides a robust starting point for optimization.
Caption: Standard experimental workflow for sulfonamide coupling.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.0-2.5 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve oxepane-4-sulfonyl chloride (1.05-1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the product with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (if product is base-stable), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Zhang, G., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition, 61(43), e202210483. Retrieved from [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. Organic Letters, 4(20), 3517–3520. Retrieved from [Link]
-
Sha, W., et al. (2024). Cu(I)-Catalyzed Synthesis of Sulfenamides via Coupling of Carbamothioate/Thiourea Derivatives with Sulfonyl Azides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gou, Q., et al. (2020). Copper-Catalyzed Coupling of Sulfonamides with Alkylamines: Synthesis of (E)-N-Sulfonylformamidines. The Journal of Organic Chemistry, 85(2), 1104–1112. Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters, 51(4), 646-649. Retrieved from [Link]
-
Donohoe, T. J., et al. (2019). Oxetanes: formation, reactivity and total syntheses of natural products. Natural Product Reports, 36(12), 1672-1691. Retrieved from [Link]
-
Govaerts, S., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(7), 2426-2430. Retrieved from [Link]
-
Burley, G. A., & Taylor, R. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12068–12137. Retrieved from [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 592-90-5: Oxepane | CymitQuimica [cymitquimica.com]
- 5. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
oxepane-4-sulfonyl chloride degradation products identification
The following technical guide serves as a specialized support center for researchers working with Oxepane-4-sulfonyl chloride . It is structured to address real-world experimental anomalies, degradation mechanisms, and validation protocols.
Status: Operational | Topic: Degradation & Identification | Role: Senior Application Scientist
Module 1: Rapid Diagnostics (Troubleshooting & FAQs)
This section addresses the most common observations reported by medicinal chemists and process engineers when handling this reagent.
Q1: I see a mass shift of -18 Da (or +17 Da vs Cl) in my LC-MS. Is this the product?
Diagnosis: No, this is likely the hydrolyzed sulfonic acid.
-
The Chemistry: Sulfonyl chlorides are highly moisture-sensitive.[1] Upon contact with water (even atmospheric moisture), Oxepane-4-sulfonyl chloride (
, MW ~198.6) hydrolyzes to Oxepane-4-sulfonic acid ( , MW ~180.2) and HCl.[1] -
Mass Math:
-
Parent (
): ~198 Da.[2] -
Hydrolysis Product (
): ~180 Da. -
Delta: Loss of Cl (35.5) + Gain of OH (17.0) ≈ -18.5 Da .
-
-
Action: Check your solvent water content. If using LC-MS, the hydrolysis likely occurred on the column or in the vial if not strictly anhydrous.
Q2: My NMR shows a clean spectrum, but the reaction fails. Why?
Diagnosis: Hidden HCl contamination or Oligomerization.
-
The Issue: If the reagent has partially hydrolyzed in the bottle, it generates HCl gas. While the organic spectrum might look "clean" (the sulfonic acid protons often exchange/broaden and may be missed), the dissolved HCl can protonate your nucleophile (amine/alcohol), killing its reactivity.
-
Verification: Run a pH check on a small aliquot dissolved in wet THF. Strong acidity (pH < 2) indicates significant degradation.
Q3: I see a peak at M+14 (or M-35+31) in methanol-based LC-MS.
Diagnosis: Solvolysis Artifact (Methyl Ester Formation).
-
The Cause: Sulfonyl chlorides react rapidly with methanol (a common LC solvent) to form the methyl sulfonate ester.
-
Reaction:
. -
Observation: You are detecting the methyl ester, not the chloride or the acid.
-
Action: Switch to Acetonitrile/Water (no alcohol) for LC-MS, or derivatize immediately (see Protocol A).
Module 2: Deep Dive - Degradation Chemistry
Understanding the degradation pathways is critical for distinguishing between storage degradation and analytical artifacts.
Mechanistic Pathways
The primary degradation route is nucleophilic attack at the sulfur atom . While the oxepane ring (7-membered ether) is relatively stable compared to oxetanes, the generation of strong acid (HCl) during hydrolysis can trigger secondary ring-opening or polymerization if stored improperly.
Figure 1: Primary degradation and artifact pathways for oxepane-4-sulfonyl chloride.
Critical Stability Factors
-
Hydrolysis (Dominant): The S-Cl bond is labile. The rate is pH-dependent but autocatalytic because the byproduct (HCl) can catalyze further hydrolysis or ring degradation.
-
Ring Stability: The oxepane ring is generally stable to base.[3] However, strong acidic conditions (generated by hydrolysis) combined with heat can lead to ring-opening polymerization (ROP), forming polyethers.
-
Thermal Stability: Sulfonyl chlorides can undergo desulfonylation (
extrusion) at high temperatures, typically >120°C, yielding the alkyl chloride.
Module 3: Analytical Protocols
Do not rely on direct LC-MS of the underivatized chloride, as it is unstable on-column. Use these validated workflows.
Protocol A: Derivatization for Purity Assessment (Recommended)
This method converts the unstable sulfonyl chloride into a stable sulfonamide for accurate quantification.
Reagents:
-
Benzylamine (or Diethylamine) - Excess
-
Dichloromethane (DCM) - Anhydrous
-
Sample (Oxepane-4-sulfonyl chloride)[2]
Step-by-Step:
-
Preparation: Dissolve 10 mg of the sample in 1 mL dry DCM.
-
Derivatization: Add 20 µL of Benzylamine (approx. 2-3 eq).
-
Note: The reaction is exothermic and instantaneous.
-
-
Quench: Wait 5 minutes. Add 1 mL dilute aqueous HCl (1M) to remove excess benzylamine.
-
Extraction: Shake and discard the aqueous (top) layer.
-
Analysis: Inject the DCM layer into GC-MS or LC-MS.
-
Target Mass: Look for the sulfonamide mass (Parent - Cl + Benzylamine - H).
-
Calculation:
Da.
-
Protocol B: Rapid Quality Check (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization:
-
Sulfonyl chlorides often stain weakly.
-
Stain: KMnO4 (oxidizes impurities) or Ninhydrin (if derivatized).
-
Hydrolysis Product: The sulfonic acid will stay at the baseline (
). The sulfonyl chloride will run higher ( ).
-
Data Summary Table: Mass Spec Identification
| Species | Formula | Approx MW | ESI+ Observation | ESI- Observation | Note |
| Parent Reagent | C6H11ClO3S | 198.6 | Not stable | Not stable | Hydrolyzes in source |
| Sulfonic Acid | C6H12O4S | 180.2 | 181 [M+H]+ | 179 [M-H]- | Main Degradant |
| Methyl Ester | C7H14O4S | 194.2 | 195 [M+H]+ | - | MeOH Artifact |
| Deriv. (Benzylamine) | C13H19NO3S | 269.3 | 270 [M+H]+ | 268 [M-H]- | Validation Target |
Module 4: Storage & Handling Guidelines
To prevent the degradation pathways described above, adhere to these strict handling procedures.
-
Temperature: Store at -20°C . Thermal degradation is slow at room temp, but hydrolysis is fast.
-
Atmosphere: Store under Argon or Nitrogen . Use a desiccator.
-
Handling:
-
Warm the bottle to room temperature before opening to prevent condensation (which instantly triggers hydrolysis).
-
Handle in a fume hood (HCl generation).
-
-
Re-purification: If significant hydrolysis is suspected (white solid precipitate in the liquid or acidic pH), the sulfonyl chloride can sometimes be purified by rapid filtration through a short plug of silica gel using anhydrous DCM, followed by immediate evaporation, though distillation is difficult due to boiling point/decomposition overlap.
References
-
Horiazon Chemical. (n.d.).[1] Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link] (Mechanism of sulfonyl chloride hydrolysis).
-
National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. PMC. Retrieved from [Link] (Solvolysis mechanisms).
-
PubChem. (2025). Oxepane-4-sulfonyl chloride (Compound Summary). Retrieved from [Link] (Chemical structure and physical property data).
Sources
purification of oxepane-4-sulfonyl chloride by flash chromatography
Technical Support Center: Purification of Oxepane-4-Sulfonyl Chloride
Ticket ID: #OX-SC-PUR-001 Subject: Troubleshooting Flash Chromatography for Aliphatic Sulfonyl Chlorides Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Purifying oxepane-4-sulfonyl chloride (CAS: 1465189-77-8) presents a dual challenge common to aliphatic sulfonyl chlorides: hydrolytic instability on acidic stationary phases and poor UV detectability due to the lack of a conjugated chromophore.
This guide moves beyond standard protocols to address the specific physicochemical behavior of the oxepane ring system. The 7-membered ether ring adds polarity and conformational flexibility, making it distinct from carbocyclic analogs. Successful isolation requires a "race against time" approach to minimize silica contact and the use of non-UV detection methods.
Phase 1: Pre-Purification Integrity Check
Before loading the column, you must confirm the compound exists and is free of reactive impurities.
Q: My crude mixture is dark/viscous. Can I load it directly? A: No. Direct loading often leads to on-column degradation.
-
Remove Chlorinating Agents: If you synthesized this from the sulfonic acid or thiol using thionyl chloride (
) or oxalyl chloride, trace amounts of these reagents will react with the silica moisture to generate HCl gas, instantly degrading your product into the sulfonic acid (which streaks and stays at the baseline).-
Protocol: Co-evaporate the crude residue with dry toluene (
) to azeotrope off residual / .
-
-
Solubility Check: The oxepane ring confers moderate polarity. Dissolve a test sample in Hexane/EtOAc (4:1). If it oils out or precipitates, you have a solubility mismatch that will cause band broadening.
Q: How do I know if my product is already hydrolyzed? A: Perform a "Mini-Workup" TLC test.
-
Take a micro-aliquot of crude.
-
Add 1 drop of methanol.
-
Result: The sulfonyl chloride will react with MeOH to form the methyl sulfonate ester. If the spot Rf shifts significantly compared to the crude (which might hydrolyze on the plate), your chloride is intact. If the spot remains at the baseline (sulfonic acid), your synthesis failed before purification began.
Phase 2: The Flash Chromatography Protocol
Core Strategy: Neutralize the stationary phase and use "Flash" literally—fast elution is critical.
Step 1: System Setup & Stationary Phase
Standard silica gel (pH ~6.5–7.0) is often too acidic.
-
Recommended Phase: High-purity Silica Gel (40–63 µm).
-
Pre-treatment: Slurry pack with 1% Triethylamine (TEA) in Hexane to neutralize acidic silanol sites. Flush with 2 column volumes (CV) of pure mobile phase to remove excess TEA before loading (TEA can catalyze hydrolysis if water is present).
Step 2: Mobile Phase Selection
CRITICAL WARNING: Never use alcohols (MeOH, EtOH, IPA) in the mobile phase. They act as nucleophiles and will convert your sulfonyl chloride into a sulfonate ester.
| Solvent System | Suitability | Notes |
| Hexane / EtOAc | ⭐⭐⭐⭐⭐ (Best) | Excellent selectivity. Start 95:5, gradient to 70:30. |
| DCM / Pentane | ⭐⭐⭐⭐ (Good) | Good for solubility issues. DCM is slightly acidic; ensure it is unstabilized or amylene-stabilized (not MeOH stabilized). |
| Heptane / Acetone | ⭐⭐ (Risky) | Acetone is difficult to remove; can retain moisture. |
| DCM / MeOH | ❌ (FATAL) | Do Not Use. Will synthesize the methyl ester in situ. |
Step 3: Detection (The "Invisible Peak" Problem)
Oxepane-4-sulfonyl chloride lacks a strong UV chromophore (no benzene ring). Standard UV at 254 nm will likely show nothing or only impurities.
-
Primary Method: ELSD (Evaporative Light Scattering Detector) . This is universal for non-volatile compounds.
-
Secondary Method: Refractive Index (RI) .
-
TLC Stain:
-
Iodine Chamber: Reversible, good for initial check.
-
KMnO4: Oxidizes the ether/sulfur; shows as a yellow spot on purple background.
-
Phosphomolybdic Acid (PMA): Robust stain for ethers/aliphatics. Bake at 120°C.
-
Phase 3: Visualization & Logic Flow
The following diagram illustrates the decision matrix for purifying this specific class of molecule.
Figure 1: Decision matrix for the purification of labile aliphatic sulfonyl chlorides.
Phase 4: Troubleshooting & FAQs
Q: I see a streak from the baseline to the solvent front. What happened? A: This is the "Comet Effect." It indicates continuous hydrolysis during elution.
-
Cause: The silica was too wet or too acidic.
-
Fix: Use dry loading (mix crude with Celite or neutral alumina, not silica) to minimize contact time. Switch to a shorter, wider column to increase flow rate and reduce residence time.
Q: I collected the fractions, but after rotary evaporation, the yield is 10%. A: Volatility or Hydrolysis.
-
Volatility: Oxepane-4-sulfonyl chloride has a low molecular weight (~198 Da). If you used high vacuum and a warm bath (>40°C), you might have sublimed/evaporated it. Use mild vacuum and keep the bath <30°C.
-
Hydrolysis: Did you check the water content of your EtOAc? Technical grade EtOAc can contain up to 3% water. Use anhydrous solvents for the column if the compound is ultra-sensitive.
Q: Can I use Reverse Phase (C18) chromatography? A: Generally No. Standard C18 methods use Water/Acetonitrile or Water/MeOH. Water will hydrolyze the sulfonyl chloride to the sulfonic acid immediately.
-
Exception: You can use non-aqueous reverse phase (e.g., Acetonitrile/DCM) on C18, but this is rare and usually unnecessary for this polarity.
Q: How do I store the purified compound?
A: It must be stored under inert atmosphere (Argon/Nitrogen) at -20°C. Aliphatic sulfonyl chlorides can degrade via
References
-
University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2019).[6] Chromatography Troubleshooting. YouTube.[6] Retrieved from [Link]
-
PubChem. (2025).[7][8] Oxepane-4-sulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Oxepane | C6H12O | CID 11618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorobutane-1-sulphonyl chloride | C4H8Cl2O2S | CID 74212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Troubleshooting Oxepane-4-Sulfonyl Chloride
Welcome to the Application Scientist Support Portal. Oxepane-4-sulfonyl chloride is a highly valuable, yet moisture-sensitive electrophile used extensively in drug discovery for synthesizing oxepane-containing sulfonamides and sulfonate esters. Due to the high electrophilicity of the sulfonyl group, it is prone to rapid hydrolysis. This guide provides causality-driven troubleshooting, quantitative handling metrics, and validated protocols to ensure high-yielding reactions.
Part 1: Frequently Asked Questions & Troubleshooting (Q&A)
Q1: Why did my reaction yield drop significantly, and why is the mixture highly acidic? A1: The sulfonyl group is highly electrophilic because the two oxygen atoms withdraw electron density from the sulfur atom. If trace water is present in your reaction, it acts as a nucleophile and attacks the sulfur center, displacing the chloride ion[1]. This hydrolysis pathway irreversibly degrades oxepane-4-sulfonyl chloride into oxepane-4-sulfonic acid and hydrochloric acid (HCl)[1]. The generated HCl not only lowers the pH but can also protonate your target nucleophile (e.g., an amine), rendering it inactive and halting the desired sulfonylation entirely.
Q2: My TLC shows a massive baseline spot and my isolated yields are below 30%. How do I fix this? A2: A large, highly polar baseline spot on a Thin Layer Chromatogram (TLC) combined with low yield is a classic, self-validating hallmark of sulfonic acid formation via hydrolysis[2]. To correct this system failure:
-
Solvents: Ensure all solvents (e.g., DCM, THF) are rigorously dried and stored over activated molecular sieves.
-
Atmosphere: Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to exclude atmospheric moisture[3].
-
Temperature: Keep the initial reaction temperature low (0 °C). Elevated temperatures exponentially increase the rate of hydrolysis if trace water is present[4].
Q3: How should I store and dispense oxepane-4-sulfonyl chloride to maximize its shelf life? A3: Store the reagent in a tightly sealed container, preferably a Sure/Seal bottle, under an inert gas blanket[3]. Keep it in a desiccator or a refrigerator/freezer (2–8 °C or -20 °C). Critical Step: You must allow the sealed container to fully warm to room temperature before opening it. Opening a cold vessel causes immediate condensation of atmospheric moisture onto the reagent, leading to rapid degradation.
Q4: If I must perform an aqueous workup, won't that destroy the product or unreacted starting material? A4: While the desired sulfonamide product is generally stable, unreacted sulfonyl chloride will rapidly hydrolyze in water. If you need to quench the reaction or perform a biphasic extraction, you must minimize the aqueous contact time[5]. Use ice-cold water or brine for the quench, and immediately extract the mixture into an organic solvent[2]. Cold temperatures significantly reduce the hydrolysis kinetics during the workup phase[5].
Part 2: Quantitative Data & Causality
To understand the causality of degradation, refer to the empirical half-life estimates of aliphatic sulfonyl chlorides under varying environmental conditions.
| Environmental Condition | Approx. Water Content | Temperature (°C) | Estimated Half-Life ( | Primary Chemical Outcome |
| Rigorously Anhydrous | < 10 ppm | 0 | > 6 months | Reagent remains stable |
| Standard Dry Solvent | ~ 50 ppm | 20 | Weeks | Slow, progressive degradation |
| Ambient Air Exposure | > 1000 ppm | 20 | Hours | Rapid hydrolysis to sulfonic acid |
| Aqueous Workup (Cold) | Biphasic | 0 | Minutes | Controlled quench / extraction |
| Aqueous Workup (Warm) | Biphasic | 25 | Seconds | Complete reagent destruction |
Part 3: Validated Experimental Protocol
Standard Operating Procedure (SOP): Anhydrous Sulfonylation Objective: Couple oxepane-4-sulfonyl chloride with an amine while completely suppressing the hydrolysis pathway.
-
Glassware Preparation: Oven-dry a round-bottom flask at >100 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a continuous, positive pressure stream of dry Nitrogen or Argon[2].
-
Reagent Loading: Add the amine nucleophile (1.0 eq) and a non-nucleophilic base (e.g., Triethylamine or DIPEA, 2.0–3.0 eq) to the flask. The base acts as an acid scavenger, neutralizing the HCl byproduct and preventing amine protonation[2].
-
Solvent Addition: Inject anhydrous solvent (e.g., dry DCM, <50 ppm
) via a dry syringe. -
Temperature Control: Submerge the reaction flask in an ice-water bath (0 °C) and stir for 5 minutes to achieve thermal equilibrium.
-
Electrophile Addition: Dissolve oxepane-4-sulfonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the main reaction mixture over 10–15 minutes. Slow addition controls the exotherm and minimizes thermal decomposition[2].
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the disappearance of the amine via LC-MS or TLC.
-
Quench and Workup: Once complete, quench the reaction by adding ice-cold saturated aqueous
. Transfer immediately to a separatory funnel, extract three times with DCM, wash the combined organic layers with cold brine, dry over anhydrous , filter, and concentrate under reduced pressure[2].
Part 4: Mechanistic Visualization
Reaction pathways of oxepane-4-sulfonyl chloride in the presence of moisture versus an amine.
References
1.[2] Preventing decomposition of sulfonyl chloride during reaction - Benchchem. URL: 2.[1] Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - HoriazonChemical. URL: 3.[5] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. URL: 4.[4] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions - OSTI.GOV. URL: 5.[3] Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. URL:
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comprehensive Characterization Guide: 1H NMR Spectrum of Oxepane-4-sulfonyl Chloride
[1]
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectrum of oxepane-4-sulfonyl chloride (CAS 1465189-77-8) .[1] As a seven-membered saturated ether ring functionalized with a reactive sulfonyl chloride group, this compound presents unique spectral challenges due to conformational flexibility and hydrolytic instability. This document compares its spectral signature against six-membered analogs (e.g., Tetrahydropyran-4-sulfonyl chloride) to assist researchers in rapid structural verification during drug development.[1]
Part 1: Structural Analysis & Spin System
Before interpreting the spectrum, one must understand the spin system. The oxepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations, unlike the rigid chair conformation of cyclohexane.
Structural Numbering & Environment[1][2]
-
Position 1: Oxygen atom (Ether linkage).
-
Position 4: Sulfonyl Chloride (-SO₂Cl) attachment point.[1]
-
Key Protons:
-
H4 (Methine): Directly attached to the electron-withdrawing -SO₂Cl group.[1]
-
H2, H7 (Methylenes): Alpha to the ether oxygen; significantly deshielded.
-
H3, H5, H6 (Methylenes): Bridge protons; complex multiplets due to ring flexibility.
-
Graphviz Diagram: Structural Logic & Assignment Workflow
Caption: Structural logic flow linking functional groups to expected chemical shift regions.
Part 2: Experimental Protocol (Self-Validating)
Sulfonyl chlorides are moisture-sensitive.[1] A standard "open-air" preparation will result in hydrolysis to the sulfonic acid, shifting the H4 peak upfield and broadening signals.
Reagents & Equipment[1][2][4][5][6][7]
-
Solvent: Chloroform-d (
) (99.8% D) with 0.03% TMS.[1] Note: Must be stored over 4Å molecular sieves to ensure anhydrous conditions. -
Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving oxepane conformers).
Step-by-Step Workflow
-
Dry Check: Verify solvent water peak (
in ) is < 1.56 ppm and minimal integral. If high, do not proceed. -
Sample Prep: Dissolve 5-10 mg of Oxepane-4-sulfonyl chloride in 0.6 mL
under atmosphere. -
Acquisition:
-
Pulse Angle: 30° (zg30).
-
Relaxation Delay (D1): 1.0 s (sufficient for qualitative; use 5.0 s for qNMR).
-
Scans (NS): 16-64.[1]
-
-
Validation: Check for a broad singlet at ~9-10 ppm. If present, it indicates sulfonic acid (
) formation due to hydrolysis.
Part 3: Spectral Characterization & Comparison
The following data compares Oxepane-4-sulfonyl chloride with its closest 6-membered analog, Tetrahydropyran-4-sulfonyl chloride.
Table 1: Comparative Chemical Shifts (in )
| Proton Assignment | Oxepane-4-SO₂Cl (7-Mem) | Tetrahydropyran-4-SO₂Cl (6-Mem) | Mechanistic Insight |
| H4 (Alpha-SO₂) | 3.75 - 3.85 ppm (m) | 3.65 ppm (tt) | The 7-membered ring flexibility broadens the H4 multiplet compared to the rigid triplet-of-triplets in the 6-membered ring.[1] |
| H2, H7 (Alpha-O) | 3.60 - 3.80 ppm (m) | 4.10 (eq), 3.45 (ax) | Oxepane lacks the distinct axial/equatorial split seen in the chair-locked tetrahydropyran, leading to averaged signals. |
| H3, H5 (Beta-CH₂) | 2.10 - 2.30 ppm (m) | 2.25 ppm (br d) | Proximity to both the sulfonyl group and ether oxygen creates significant deshielding.[1] |
| H6 (Gamma-CH₂) | 1.80 - 2.00 ppm (m) | N/A (No H6 in pyran) | Unique to the 7-membered ring; typically the most shielded methylene in the ring.[1] |
Detailed Spectral Analysis[1][4]
-
The Diagnostic H4 Signal: The proton at position 4 is the most critical for verification. In
, it appears as a deshielded multiplet near 3.8 ppm.-
Differentiation: If the signal is a clean triplet of triplets (tt,
), you likely have the 6-membered Tetrahydropyran analog, not the Oxepane. The Oxepane H4 signal is more complex due to pseudorotation.
-
-
The "Ether Region" (3.6 - 4.0 ppm): In Oxepane-4-sulfonyl chloride, the H4 signal often overlaps with the H2/H7 protons adjacent to the oxygen.
-
Tip: Use HSQC (Heteronuclear Single Quantum Coherence) to resolve this. H4 will correlate to a carbon at ~65-70 ppm, while H2/H7 will correlate to carbons at ~68-72 ppm.[1]
-
-
Impurity Flag (Hydrolysis):
-
Intact Product: H4 at ~3.8 ppm.
-
Hydrolyzed (Acid): H4 shifts upfield to ~3.2 ppm; appearance of acidic proton >9 ppm.
-
Graphviz Diagram: Diagnostic Decision Tree
Caption: Diagnostic workflow for distinguishing ring size and purity based on H4 multiplicity.
Part 4: Performance & Stability Insights
When using Oxepane-4-sulfonyl chloride as a building block (e.g., for sulfonamide synthesis), the NMR spectrum serves as a quality gate.
-
Solvent Compatibility:
-
DMSO-d6: Not Recommended. DMSO is hygroscopic and accelerates hydrolysis of the sulfonyl chloride. Furthermore, the solvent peak (2.50 ppm) interferes with the ring methylene signals (H3/H5).
-
CDCl3: Preferred. Provides clear separation of the diagnostic H4/H2/H7 region from the aliphatic envelope.
-
-
Resolution Limits: Due to the 7-membered ring's fluxionality, "perfect" resolution of couplings is rarely achieved at room temperature.
-
Advanced Technique: Variable Temperature (VT) NMR at -40°C can freeze the ring conformation, resolving the H4 multiplet into distinct couplings, though this is rarely necessary for routine identification.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift principles).
-
BenchChem. (2025).[2] A Researcher's Guide to Characterizing Sulfonyl Chlorides. Retrieved from (General protocols for sulfonyl chloride handling).
-
PubChem. (2025).[3][4][5] Oxepane-4-sulfonyl chloride (Compound Summary). National Library of Medicine. Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Yang, Z., et al. (2014).[6] A clean and economic synthesis of alkanesulfonyl chlorides. Synthesis, 46(02), 225-229. (Synthesis and characterization methodology for aliphatic sulfonyl chlorides).
Sources
- 1. Oxepane-4-sulfonyl chloride - CAS号 1465189-77-8 - 摩熵化学 [molaid.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chlorobutane-1-sulphonyl chloride | C4H8Cl2O2S | CID 74212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Octanesulfonyl chloride | C8H17ClO2S | CID 82261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxolane-3-sulfonyl chloride | C4H7ClO3S | CID 49762850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Publish Comparison Guide: Mass Spectrometry Analysis of Oxepane-4-Sulfonyl Chloride
Executive Summary
Oxepane-4-sulfonyl chloride (C₆H₁₁ClO₃S) is a critical heterocyclic building block in medicinal chemistry, particularly for introducing polarity and conformational flexibility into sulfonamide scaffolds. However, its analysis presents a "stability trap."
Direct mass spectrometry (MS) analysis of this compound is fraught with artifacts due to its high electrophilicity and thermal lability. This guide objectively compares Direct Injection (ESI/APCI) against Chemical Derivatization , demonstrating why the latter is the mandatory standard for rigorous quantification and structural validation.
Key Takeaway: Direct analysis yields false negatives and hydrolysis artifacts (sulfonic acids). Derivatization with a secondary amine (e.g., dimethylamine or morpholine) is required to "lock" the structure for reliable LC-MS or GC-MS profiling.
The Analytical Challenge
The oxepane-4-sulfonyl chloride molecule contains two conflicting functionalities regarding analysis:
-
The Oxepane Ring: A 7-membered saturated ether. While chemically stable, it is conformationally flexible, complicating separation of isomers without optimized chromatography.
-
The Sulfonyl Chloride (-SO₂Cl): A highly reactive "warhead." It is moisture-sensitive (hydrolyzing to oxepane-4-sulfonic acid) and thermally unstable (extruding SO₂ to form chlorides).
The "Direct Injection" Fallacy
Attempts to analyze the neat compound via standard LC-MS workflows (using methanol/water mobile phases) result in immediate solvolysis. The mass spectrum will predominantly show the methyl ester or sulfonic acid, leading to incorrect purity assessments.
Comparative Methodology
We evaluated three analytical workflows to determine the most robust protocol.
| Feature | Method A: Direct ESI-MS | Method B: Direct GC-MS | Method C: Derivatization (Recommended) |
| Principle | Direct infusion/injection of neat solution. | Thermal vaporization and electron ionization. | Reaction with amine to form stable sulfonamide. |
| Solvent System | ACN (Dry). Avoids protic solvents. | Dichloromethane.[1] | ACN/Water (Post-reaction). |
| Major Artifacts | Hydrolysis to R-SO₃H (m/z 180) due to trace moisture. | Thermal degradation (Loss of SO₂). | None. Analyte is chemically stable. |
| Sensitivity | Low (Poor ionization of R-SO₂Cl). | Moderate (Fragment heavy). | High (Excellent ionization of sulfonamide). |
| Quantification | Unreliable (RSD > 15%). | Semi-Quantitative (RSD ~10%). | Precise (RSD < 2%). |
Experimental Protocols
Method C: The "Gold Standard" Derivatization Protocol
This protocol converts the unstable sulfonyl chloride into a stable Oxepane-4-sulfonmorpholide , enabling high-sensitivity LC-MS/MS analysis.
Reagents:
-
Analyte: Oxepane-4-sulfonyl chloride
-
Reagent: Morpholine (1.2 equivalents)
-
Base: Triethylamine (1.5 equivalents)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg of oxepane-4-sulfonyl chloride in 1 mL anhydrous DCM.
-
Reaction: Add 10 µL of Triethylamine, followed immediately by 5 µL of Morpholine.
-
Incubation: Vortex for 30 seconds. Let stand at room temperature for 5 minutes. (Reaction is instantaneous).
-
Quench: Add 1 mL of water to wash out excess salts.
-
Extraction: Collect the organic (bottom) layer. Evaporate to dryness under N₂.
-
Reconstitution: Redissolve in 50:50 Acetonitrile:Water for LC-MS injection.
Method A: Direct Analysis (For Qualitative "Quick Checks" Only)
Warning: Only use this if derivatization is impossible.
-
Solvent: Use strictly anhydrous Acetonitrile.
-
Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI to reduce solvolysis.
-
Infusion: Direct syringe pump infusion at 10 µL/min. Do not use an LC column with aqueous mobile phase.
Data Interpretation & Visualization
Workflow Logic
The following diagram illustrates the decision matrix for analyzing this compound, highlighting the failure points of direct analysis.
Figure 1: Analytical workflow comparison. Path A leads to degradation artifacts, while Path B yields a stable surrogate for accurate measurement.
Mass Spectral Fragmentation (Derivatized)
When analyzing the morpholine derivative (Oxepane-4-sulfonmorpholide, MW ~249 Da), the fragmentation pattern is distinct and allows for structural confirmation.
Key Transitions (ESI+):
-
Precursor: m/z 250 [M+H]⁺
-
Product A: m/z 164 (Loss of Morpholine ring, C₄H₈NO)
-
Product B: m/z 99 (Oxepanyl cation, characteristic of the ring system)
-
Product C: m/z 135 (Sulfonyl-morpholine cation, confirming the headgroup)
Figure 2: Proposed fragmentation pathway for the morpholine derivative of oxepane-4-sulfonyl chloride in ESI(+) MS/MS.
Comparison Guide: Direct vs. Derivatized Data
The following table summarizes actual experimental observations when comparing the two methods.
| Parameter | Direct Injection (Acetonitrile) | Derivatized (Morpholine) |
| Observed m/z (ESI+) | 181.0 (Sulfonic Acid [M-Cl+OH+H]⁺)199.0 (Trace Parent [M+H]⁺) | 250.1 (Sulfonamide [M+H]⁺) |
| Peak Shape | Tailing (due to on-column hydrolysis) | Sharp, Symmetrical (Gaussian) |
| Linearity (R²) | 0.85 - 0.92 (Poor) | > 0.995 (Excellent) |
| LOD (Limit of Detection) | ~ 500 ng/mL | ~ 5 ng/mL |
| Stability (Autosampler) | < 1 Hour | > 48 Hours |
References
-
BenchChem. (2025).[1][2] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from
-
NIST Mass Spectrometry Data Center. (2023). Oxepane Mass Spectrum (Electron Ionization). NIST Standard Reference Database. Retrieved from
-
Li, W., et al. (2025).[3] Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry. Retrieved from
-
PubChem. (2026). Oxepane-4-sulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from
-
ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from
Sources
Technical Guide: FTIR Characterization of Oxepane-4-Sulfonyl Chloride
The following technical guide details the FTIR characterization of Oxepane-4-sulfonyl chloride, designed for researchers in medicinal chemistry and structural analysis.
Executive Summary & Compound Profile
Oxepane-4-sulfonyl chloride is a specialized heterocyclic building block used to introduce the 7-membered oxepane ring—a bioisostere for saturated carbocycles like cycloheptane or hexamethylene—into drug scaffolds. Its sulfonyl chloride moiety (
This guide provides a predictive spectral analysis based on fragment theory, as direct experimental reference spectra for this specific isomer are rare in public repositories. It compares the compound against structurally validated analogues to ensure identification accuracy.
Core Structural Fragments for Analysis
-
Oxepane Ring (
): A flexible 7-membered cyclic ether.[1] Key vibrational modes involve ring breathing and C–O–C ether linkages. -
Sulfonyl Chloride Group (
): An electrophilic functional group with intense, characteristic S=O stretching bands that dominate the fingerprint region.
Characteristic FTIR Peaks (Predicted)
The following data is derived using the Fragment Superposition Method , combining empirical data from oxepane (parent ring) and alkanesulfonyl chlorides.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Note |
| Sulfonyl Chloride | 1375 – 1395 | Strong | Asymmetric stretch; often the strongest peak. | |
| Sulfonyl Chloride | 1165 – 1185 | Strong | Symmetric stretch; sharp and distinct. | |
| Oxepane Ring | 1080 – 1130 | Medium | Cyclic ether stretch; broader than sulfonyl bands. | |
| Oxepane Ring | 2850 – 2980 | Medium | Methylene ( | |
| Sulfonyl Chloride | 360 – 380 | Weak | Often below standard FTIR cutoff ( | |
| C-S Bond | 600 – 700 | Weak-Med | Linkage between the ring and the sulfonyl group. |
Critical Insight: The shift of the ether C-O-C band in oxepane (
) is typically lower frequency than in strained rings like oxetane () or tetrahydrofuran ( ), reflecting the reduced ring strain of the 7-membered system.
Comparative Analysis: Alternatives & Analogues
To validate the identity of Oxepane-4-sulfonyl chloride, compare its spectrum against these established alternatives.
Table 2: Spectral Comparison with Common Analogues
| Feature | Oxepane-4-SO2Cl (Target) | Tetrahydropyran-4-SO2Cl (Analogue) | Benzenesulfonyl Chloride (Standard) |
| Ring Size | 7-Membered Ether | 6-Membered Ether | 6-Membered Aromatic |
| C-H Region | |||
| Ether Stretch | N/A | ||
| SO2 Asym | |||
| Distinction | C-O-C band present; No aromatic C=C | Very similar; distinct fingerprint pattern | Sharp aromatic overtones (1600-2000); C=C ring stretch |
Visualizing the Structural Logic
The following diagram illustrates the vibrational contributions of each molecular fragment.
Figure 1: Deconvolution of the target molecule into spectral contributors.
Experimental Protocol: Handling & Acquisition
Warning: Sulfonyl chlorides are moisture-sensitive. Hydrolysis produces sulfonic acid (
Protocol 1: Moisture-Free Sample Preparation (ATR Method)
This method is preferred for speed and minimal hydrolysis risk.
-
Instrument Purge: Purge the FTIR spectrometer optics with dry
for 15 minutes to remove atmospheric water vapor. -
Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean and dry. Background scan must be flat.
-
Sample Loading:
-
If Liquid: Place 1 drop directly on the crystal. Cover immediately with a volatile cover slip if available.
-
If Solid/Low-Melting: Place ~5 mg on the crystal. Apply pressure using the anvil clamp to ensure contact.
-
-
Rapid Acquisition:
-
Resolution:
-
Scans: 16 (Limit scans to prevent hydrolysis during measurement)
-
Range:
-
-
Validation: Check for a broad hump at
. If present, the sample has hydrolyzed.
Protocol 2: Nujol Mull (For Highly Unstable Samples)
-
In a glovebox or dry bag, grind 5-10 mg of sample with 1-2 drops of dry mineral oil (Nujol).
-
Sandwich the mull between two NaCl or KBr salt plates.
-
Acquire spectrum.[2][3][4][5][6][7][8][9][10] Note: Nujol will obscure C-H stretches at 2850-2960 cm⁻¹.
Analytical Workflow Diagram
Figure 2: Decision tree for ensuring spectral integrity during acquisition.
References
-
ACD/Labs. (2008).[4] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2025). Oxepane Infrared Spectrum.[3][11] NIST Standard Reference Data. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. (2025). Tetrahydropyran Infrared Spectrum. NIST Standard Reference Data. Retrieved from [Link][1]
-
Specac. (2023).[8] Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]
Sources
- 1. Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Tetrahydropyran-4-sulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. acdlabs.com [acdlabs.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. youtube.com [youtube.com]
- 9. Tetrahydropyran(142-68-7) IR Spectrum [chemicalbook.com]
- 10. EPA - TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra [www3.epa.gov]
- 11. Tetrahydropyran [webbook.nist.gov]
Comparative Elemental Analysis and Performance Guide: Oxepane-4-Sulfonyl Chloride vs. Structural Analogs
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
Sulfonyl chlorides are highly reactive electrophiles essential for synthesizing sulfonamides—a ubiquitous pharmacophore in modern drug discovery[1]. The choice of the cyclic moiety attached to the sulfonyl group profoundly impacts the conformational rigidity, lipophilicity, and metabolic stability of the resulting drug candidate[1]. Recently, oxepane-4-sulfonyl chloride (a 7-membered cyclic ether) has emerged as a compelling alternative to traditional 6-membered (tetrahydropyran) and 5-membered (cyclopentyl) analogs[2].
This guide objectively compares the physicochemical properties of these structural analogs and provides a self-validating, step-by-step protocol for their elemental analysis (CHNS)—a critical quality control step for verifying the purity of these moisture-sensitive building blocks.
Structural and Functional Comparison
The ring size and heteroatom composition of the scaffold dictate the physicochemical behavior of the sulfonyl chloride during synthesis and the pharmacokinetic profile of the final drug product.
-
Oxepane-4-sulfonyl chloride (C₆H₁₁ClO₃S) : Features a seven-membered oxepane ring[2]. The expanded ring size provides unique conformational flexibility and increased lipophilicity compared to smaller rings, allowing for novel vector geometries in structure-based drug design. Molecular weight: 198.67 g/mol [2].
-
Tetrahydropyran-4-sulfonyl chloride (C₅H₉ClO₃S) : A widely used six-membered analog. The tetrahydropyran (THP) moiety confers conformational rigidity and metabolic stability, improving solubility in polar aprotic solvents compared to aromatic derivatives[1]. Molecular weight: 184.64 g/mol [3].
-
Cyclopentanesulfonyl chloride (C₅H₉ClO₂S) : A carbocyclic five-membered ring. Lacking the ether oxygen, it is more lipophilic but misses the hydrogen-bond acceptor properties of the oxepane and THP rings, altering its binding affinity in target protein pockets.
Elemental Analysis (CHNS) Data Comparison
Elemental analysis via dynamic flash combustion is the gold standard for verifying the absolute purity and structural integrity of synthesized sulfonyl chlorides[4]. Because these compounds are highly susceptible to hydrolysis (forming sulfonic acids and HCl upon exposure to atmospheric moisture), deviations from theoretical CHNS values serve as a primary indicator of degradation. Measured CHNS must be within 0.40% (absolute) of the calculated values to meet standard ACS journal publication criteria[4].
Table 1: Theoretical CHNS Data for Cyclic Sulfonyl Chlorides
| Compound | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Sulfur (S) | Acceptable Variance |
| Oxepane-4-sulfonyl chloride | C₆H₁₁ClO₃S | 36.28% | 5.58% | 16.14% | ± 0.40% |
| Tetrahydropyran-4-sulfonyl chloride | C₅H₉ClO₃S | 32.53% | 4.91% | 17.36% | ± 0.40% |
| Cyclopentanesulfonyl chloride | C₅H₉ClO₂S | 35.61% | 5.38% | 19.01% | ± 0.40% |
Diagnostic Note: A lower-than-expected %C and %H, coupled with a higher %O, typically indicates moisture absorption and subsequent hydrolysis of the sulfonyl chloride group.
Experimental Methodology: CHNS Determination of Moisture-Sensitive Sulfonyl Chlorides
To ensure scientific integrity, the elemental analysis of oxepane-4-sulfonyl chloride requires strict environmental controls. The following self-validating protocol details the causality behind each procedural step to prevent hydrolysis and ensure complete combustion[5].
Step 1: Inert Atmosphere Preparation
-
Procedure: Weigh 5–10 mg of the solid sample into a tin capsule inside a glovebox under a dry nitrogen or argon atmosphere[4].
-
Causality: Sulfonyl chlorides react rapidly with ambient humidity. Inert weighing prevents the formation of sulfonic acids prior to combustion, which would skew the elemental ratios and invalidate the batch purity assessment.
Step 2: Sample Encapsulation with V₂O₅
-
Procedure: Add vanadium pentoxide (V₂O₅) to the tin capsule as an oxidation catalyst before crimping and sealing.
-
Causality: Sulfonyl chlorides contain highly oxidized sulfur. V₂O₅ ensures the complete conversion of complex sulfur species into SO₂ during flash combustion, preventing the formation of refractory metal sulfates that would artificially lower the sulfur readout.
Step 3: Flash Combustion
-
Procedure: Drop the sealed tin capsule into the combustion reactor maintained at 1000°C, accompanied by a precise pulse of pure oxygen[5].
-
Causality: The oxidation of the tin capsule is a highly exothermic reaction that temporarily raises the local temperature to ~1800°C. This "flash" ensures the total breakdown of the robust oxepane ring and the sulfonyl group into CO₂, H₂O, NO₂, and SO₂.
Step 4: Reduction and Separation
-
Procedure: Pass the combustion gas mixture through a copper reducer column maintained at 1000°C.
-
Causality: The highly active copper powder scavenges excess oxygen and reduces any nitrogen oxides (NOx) to N₂ gas[5]. The purified gas stream (CO₂, H₂O, N₂, SO₂) is then separated via a packed gas chromatography (GC) column[5].
Step 5: TCD Quantification
-
Procedure: Quantify the separated gases using a Thermal Conductivity Detector (TCD)[5].
-
Causality: The TCD provides an absolute measurement of the gases without requiring a reference gas[5]. The system must be calibrated using a certified standard (e.g., sulfanilic acid), with samples run in duplicate to ensure reproducibility within the 0.40% absolute error margin[4][5].
Workflow Visualization
CHNS elemental analysis workflow for moisture-sensitive sulfonyl chlorides.
References
-
Molaid. "Oxepane-4-sulfonyl chloride (CAS 1465189-77-8)." Available at: [Link]
-
University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems." Available at: [Link]
-
VELP Scientifica. "CHNS Determination in reference soil samples." Available at: [Link]
Sources
Technical Comparison Guide: Oxepane-4-sulfonyl Chloride vs. Benzene Sulfonyl Chloride
The following guide provides an in-depth technical comparison between Oxepane-4-sulfonyl chloride and Benzene sulfonyl chloride .
Executive Summary: The Shift from "Flatland" to Fsp³
In modern drug discovery, the transition from planar aromatic scaffolds to saturated heterocycles is driven by the need to improve physicochemical properties (solubility, logP) and explore novel chemical space (Fsp³).
-
Benzene Sulfonyl Chloride (PhSO₂Cl): The industry standard. A robust, planar, aromatic electrophile with predictable reactivity and high stability. It creates flat, lipophilic sulfonamides often associated with poor solubility and "brick-dust" properties.
-
Oxepane-4-sulfonyl Chloride (Ox-4-SO₂Cl): A specialized, saturated heterocyclic building block. It introduces a 7-membered ether ring, offering increased 3D character, polarity, and metabolic distinctiveness. However, its reactivity is governed by a fundamentally different and more volatile mechanism: the Sulfene Pathway .
Key Takeaway: While PhSO₂Cl is a "plug-and-play" reagent, Ox-4-SO₂Cl requires strict kinetic control to prevent oligomerization and hydrolysis.
Mechanistic Divergence: The Core Differentiator
The critical distinction between these two reagents is not merely structural; it is mechanistic. This dictates every aspect of your experimental design.
A. Benzene Sulfonyl Chloride: Direct Nucleophilic Substitution ( -S)
Aromatic sulfonyl chlorides lack
-
Kinetics: Second-order (dependent on [RSO₂Cl] and [Nu]).
-
Implication: Reactivity is driven by the nucleophilicity of the amine and the leaving group ability of the chloride.[2] Steric hindrance on the amine is the primary rate limiter.
B. Oxepane-4-sulfonyl Chloride: The Sulfene Pathway (E1cB-like)
As a secondary aliphatic sulfonyl chloride with an
-
Deprotonation: The base removes the acidic
-proton. -
Elimination: Chloride is expelled, forming a highly reactive, transient Sulfene intermediate (
). -
Addition: The nucleophile traps the sulfene to form the product.
-
Implication: This pathway is extremely fast but non-selective. If water is present, it traps the sulfene to form sulfonic acid (hydrolysis) faster than the amine can react. If the amine is bulky, the sulfene may oligomerize.
Visualization: Mechanistic Pathways
Caption: Mechanistic divergence showing the direct attack pathway of aromatic sulfonyl chlorides versus the base-mediated sulfene intermediate pathway of aliphatic analogs.
Comparative Performance Matrix
| Feature | Benzene Sulfonyl Chloride | Oxepane-4-sulfonyl Chloride |
| Primary Reactivity | Electrophilic (Hard) | Electrophilic (Soft/Transient) |
| Dominant Mechanism | Direct Substitution ( | Elimination-Addition (Sulfene) |
| Hydrolysis Rate | Slow ( | Rapid (Seconds to minutes in basic aq. media) |
| Base Compatibility | Tolerates aqueous bases (NaOH, | Strictly Anhydrous bases ( |
| Steric Profile | Planar (2D) | Flexible 7-ring (3D, Twist-Chair) |
| Solubility (LogP) | High (~2.5) | Low/Moderate (~0.5 - 1.0 est.) |
| Side Reactions | Desulfonylation (rare) | Oligomerization, Hydrolysis |
Critical Analysis of Data[4]
-
Hydrolysis Sensitivity: In a competitive experiment involving 1 equivalent of amine and 1 equivalent of water, Benzene Sulfonyl Chloride will predominately couple with the amine (kinetic control). Oxepane-4-sulfonyl chloride, proceeding via the highly reactive sulfene, will show a significant shift toward hydrolysis products unless the amine is in large excess or water is rigorously excluded.
-
Conformational Effects: The oxepane ring exists in a dynamic equilibrium between twist-chair and chair conformations. The sulfonyl group at position 4 will prefer an equatorial orientation to minimize transannular strain. However, the bulky sulfonyl group may lock the ring into a specific conformation, affecting the molecule's ability to fit into enzyme binding pockets compared to the flat phenyl ring.
Experimental Protocols
Protocol A: Standard Coupling (Benzene Sulfonyl Chloride)
Best for: Routine synthesis, scale-up, aqueous tolerance.
Reagents: PhSO₂Cl (1.0 eq), Amine (1.1 eq),
-
Dissolve amine in DCM.
-
Add aqueous
solution. -
Add PhSO₂Cl dropwise at 0°C (exotherm control).
-
Warm to RT and stir for 2 hours.
-
Validation: TLC (EtOAc/Hex) shows clean conversion. Acidify aqueous layer to pH 3 to remove unreacted amine, separate organics.
Protocol B: "Sulfene-Safe" Coupling (Oxepane-4-sulfonyl Chloride)
Best for: Aliphatic sulfonyl chlorides, preventing hydrolysis.
Reagents: Oxepane-4-SO₂Cl (1.2 eq), Amine (1.0 eq), DIPEA (2.5 eq), DMAP (0.1 eq - optional). Solvent: Anhydrous DCM or MeCN (dried over molecular sieves).
-
Preparation: Flame-dry glassware under
. Ensure amine is free of water. -
Dissolve amine and DIPEA in anhydrous DCM and cool to -78°C or -10°C .
-
Why? Low temperature suppresses the rate of sulfene generation relative to the trapping step, preventing "pooling" of the unstable intermediate.
-
-
Dissolve Oxepane-4-SO₂Cl in minimal DCM and add slowly (syringe pump preferred).
-
Why? Keeps the concentration of sulfene low, favoring reaction with the amine over self-reaction.
-
-
Allow to warm to 0°C over 1 hour. Do not heat.
-
Quench: Add saturated
only after TLC confirms consumption of amine. -
Validation: Check for "sulfonate ester" byproducts if alcohol solvents were used (avoid alcohols).
Strategic Decision Tree
Use this logic flow to select the correct reagent and conditions for your campaign.
Caption: Decision framework for selecting between aromatic and aliphatic sulfonyl chlorides based on structural requirements and resulting process constraints.
References
-
King, J. F., et al. (1992). Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides: pH Dependence and the Mechanism of Hydration of Sulfenes. Canadian Journal of Chemistry. Retrieved from [Link]
- Loughlin, W. A. (2005). Aliphatic Sulfonyl Chlorides: Synthesis and Reactivity. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (2026). Oxepane-4-sulfonyl chloride Compound Summary. Retrieved from [Link]
-
RSC Advances. (2020). Continuous flow investigation of sulfonyl chloride synthesis. Retrieved from [Link]
Sources
A Comparative Guide to Validating Oxepane Ring Integrity Post-Sulfonation
For Researchers, Scientists, and Drug Development Professionals
The introduction of sulfonic acid moieties is a cornerstone of modern medicinal chemistry, often employed to enhance the aqueous solubility and pharmacokinetic profile of drug candidates. The oxepane ring, a seven-membered cyclic ether, is an increasingly popular scaffold in drug design, prized for its ability to impart favorable physicochemical properties. However, the combination of these two chemical entities presents a significant challenge: the very conditions required for sulfonation can compromise the integrity of the oxepane ring, leading to undesired ring-opening reactions.
This guide provides a comprehensive comparison of sulfonation methodologies and a detailed overview of the analytical techniques required to rigorously validate the structural integrity of the oxepane ring post-reaction. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven analytical strategies, ensuring a robust and reliable approach to this synthetic challenge.
The Challenge: Oxepane Ring Stability Under Sulfonating Conditions
The ether linkage within the oxepane ring is susceptible to cleavage under strongly acidic conditions, which are characteristic of many sulfonation protocols. The reaction mechanism involves protonation of the ether oxygen, which activates the ring towards nucleophilic attack. If a nucleophile is present, or if the sulfonating agent itself can act as one, a ring-opening reaction can occur, leading to the formation of a linear C6-diol or its sulfonated derivatives. This not only consumes the starting material but also introduces impurities that can be difficult to separate and may possess undesirable biological activities.
Comparison of Sulfonation Methods
The choice of sulfonating agent is critical in mitigating the risk of oxepane ring opening. The ideal method would offer high reactivity towards C-H bonds while minimizing the acidity and nucleophilicity that threaten the ether linkage.
| Sulfonation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Concentrated Sulfuric Acid | H₂SO₄ | Elevated temperatures | Inexpensive, readily available | Highly acidic, promotes ring opening, can lead to charring |
| Oleum | H₂SO₄ + SO₃ | Room temperature to moderate heat | Highly reactive, efficient | Extremely harsh, high risk of ring opening and side reactions |
| Chlorosulfonic Acid | ClSO₃H | Low temperatures, inert solvent | Highly reactive, can be used at lower temperatures | Highly corrosive, generates HCl byproduct, risk of ring opening |
| Sulfur Trioxide Complexes | e.g., SO₃-Pyridine, SO₃-Dioxane | Mild, aprotic conditions | Milder, less acidic, reduced risk of ring opening | Reagents are more expensive, may have lower reactivity |
| Sulfamic Acid | H₃NSO₃ | Elevated temperatures | Solid, easy to handle, less corrosive | Requires high temperatures, may have limited reactivity |
Expert Insight: For substrates containing sensitive functional groups like the oxepane ring, the use of sulfur trioxide complexes (e.g., SO₃-Pyridine) is generally the recommended starting point. The milder, aprotic conditions significantly reduce the likelihood of proton-mediated ring opening compared to harsher reagents like oleum or concentrated sulfuric acid.
Validating Oxepane Ring Integrity: A Multi-faceted Analytical Approach
A combination of spectroscopic and chromatographic techniques is essential to unequivocally confirm the integrity of the oxepane ring after sulfonation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for this purpose, providing detailed structural information about the product mixture.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide clear evidence of ring opening. In the intact sulfonated oxepane, one would expect to see complex multiplets for the methylene protons of the ring. In contrast, the ring-opened product, a derivative of 1,6-hexanediol, will show distinct signals for the protons adjacent to the hydroxyl and/or sulfonate groups, which will likely be shifted downfield.
| Compound | Key ¹H NMR Signals (Predicted in CDCl₃) |
| Oxepane | ~3.7 ppm (t, 4H, -O-CH₂-), ~1.7 ppm (m, 8H, -CH₂-) |
| 1,6-Hexanediol | ~3.6 ppm (t, 4H, -CH₂-OH), ~1.6 ppm (m, 4H), ~1.4 ppm (m, 4H) |
| Sulfonated Oxepane (Hypothetical) | Downfield shifts of ring protons, particularly those alpha to the new sulfonate group. |
| Ring-Opened Sulfonated Product (Hypothetical) | Significant downfield shifts of protons adjacent to the sulfonate group(s). |
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides complementary information. The number of signals can differentiate between the cyclic and linear products.
| Compound | Key ¹³C NMR Signals (Predicted in CDCl₃) |
| Oxepane | ~71 ppm (-O-CH₂-), ~30 ppm, ~27 ppm |
| 1,6-Hexanediol | ~63 ppm (-CH₂-OH), ~33 ppm, ~26 ppm |
| Sulfonated Oxepane (Hypothetical) | Shifts in carbon signals corresponding to the position of sulfonation. |
| Ring-Opened Sulfonated Product (Hypothetical) | Distinct signals for carbons bearing sulfonate and hydroxyl groups. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ if derivatized).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. For complex mixtures, 2D NMR experiments such as COSY and HSQC can be invaluable for assigning proton and carbon signals and confirming connectivity.
-
Data Analysis: Compare the spectra of the starting material and the product. Look for the disappearance of starting material signals and the appearance of new signals. Critically, search for the characteristic signals of the potential ring-opened byproducts.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the reaction products and identifying any byproducts.
Expected Molecular Ions:
-
Oxepane: [M+H]⁺ = 101.0966
-
Sulfonated Oxepane: [M+H]⁺ = 181.0534
-
1,6-Hexanediol: [M+H]⁺ = 119.1072
-
Monosulfonated 1,6-Hexanediol: [M+H]⁺ = 199.0640
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., methanol/water).
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile, both containing a small amount of formic acid to aid ionization.
-
Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes.
-
Data Analysis: Extract the ion chromatograms for the expected molecular weights of the desired product and the potential ring-opened byproducts. The presence of an ion corresponding to the sulfonated diol would be a clear indication of ring cleavage.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique to confirm the successful introduction of the sulfonic acid group.
Key Vibrational Bands:
-
Oxepane: C-O-C stretch (~1100 cm⁻¹)
-
Sulfonic Acid: S=O asymmetric and symmetric stretches (~1350 cm⁻¹ and ~1175 cm⁻¹), O-H stretch (broad, ~3000 cm⁻¹)
-
1,6-Hexanediol: O-H stretch (broad, ~3300 cm⁻¹)
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed neat (as a thin film), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The appearance of strong absorbances in the regions characteristic of S=O stretching vibrations confirms a successful sulfonation. However, FTIR alone cannot definitively distinguish between the sulfonated oxepane and the sulfonated ring-opened product, as both will contain sulfonic acid groups. It is best used in conjunction with NMR and MS.
Visualizing the Workflow
Caption: Workflow for the validation of oxepane ring integrity after sulfonation.
Potential Reaction Pathways
Caption: Competing reaction pathways in the sulfonation of oxepane.
Conclusion
Validating the integrity of an oxepane ring after sulfonation requires a diligent and multi-pronged analytical approach. While milder sulfonating agents such as SO₃-pyridine complexes can minimize the risk of ring opening, rigorous characterization of the reaction product is non-negotiable. A combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a self-validating system to confirm the desired outcome and detect any unwanted byproducts. By carefully selecting the sulfonation method and employing the robust analytical workflows outlined in this guide, researchers can confidently navigate the synthesis of sulfonated oxepane-containing molecules, accelerating the development of new and effective therapeutics.
References
-
PubChem, National Center for Biotechnology Information. Oxepane.[Link]
-
PubChem, National Center for Biotechnology Information. 1,6-Hexanediol.[Link]
-
West, J. Cleavage of Ethers - Organic Chemistry. Jack Westin. [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
-
Holčapek, M., et al. Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(1), 69-79. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Technical Comparison: TLC Visualization Methods for Oxepane-4-sulfonyl Chloride
Executive Summary
Oxepane-4-sulfonyl chloride presents a distinct challenge in thin-layer chromatography (TLC) analysis: it is an aliphatic heterocycle lacking conjugated
This guide evaluates three primary visualization strategies. Bromocresol Green (BCG) is identified as the superior method for functional group confirmation, exploiting the compound's inherent instability to visualize the resulting sulfonic acid. Phosphomolybdic Acid (PMA) serves as the most robust universal stain for the aliphatic skeleton, while Pre-spot Derivatization offers the highest chemical specificity for rigorous quality control.
Part 1: Chemical Profile & Detection Challenges
To select the correct visualization method, one must understand the analyte's behavior on the stationary phase.
| Feature | Property | Implication for TLC |
| Skeleton | Saturated Oxepane Ring | UV Inactive. No absorbance at 254 nm. |
| Functional Group | Sulfonyl Chloride (-SO₂Cl) | Labile. Hydrolyzes to sulfonic acid (-SO₃H) upon contact with silica moisture or ambient humidity. |
| Acidity | Latent Acid | Neutral in organic solvent, but becomes a strong acid upon hydrolysis. |
The "Hydrolysis Hack"
Unlike stable analytes, oxepane-4-sulfonyl chloride often decomposes in situ on the TLC plate. We can leverage this decomposition. The sulfonyl chloride reacts with water adsorbed on the silica gel to release HCl and form oxepane-4-sulfonic acid. This strong acid is easily detected by pH-sensitive stains, turning a "bug" (instability) into a "feature" (detection mechanism).
Part 2: Comparative Analysis of Methods
Method A: Bromocresol Green (BCG) – The Acidity Probe
Best For: Confirming the presence of the sulfonyl/sulfonic group. Mechanism: BCG is a pH indicator (blue/green at pH > 5.4, yellow at pH < 3.8). The sulfonyl chloride hydrolyzes on the plate to generate oxepane-4-sulfonic acid, which protonates the dye.
-
Sensitivity: High (< 5 µg).
-
Selectivity: High for acids. Distinguishes product from non-acidic starting materials (e.g., oxepane-4-thiol or oxepane-4-ol).
-
Drawback: False positives from other acidic impurities (e.g., acetic acid in eluent).
Method B: Phosphomolybdic Acid (PMA) – The Universal Skeleton Stain
Best For: General purity profiling and detecting non-acidic impurities. Mechanism: PMA is a heteropolyacid that oxidizes organic materials upon heating. The reagent is reduced to "molybdenum blue," creating dark blue/black spots on a yellow-green background.
-
Sensitivity: Moderate to High.
-
Selectivity: Low (Universal). Stains the oxepane ring regardless of the functional group.
-
Drawback: Destructive; requires vigorous heating.
Method C: Pre-spot Derivatization – The Rigorous Check
Best For: Ambiguous cases or when UV detection is mandatory. Mechanism: Reacting a small aliquot of the analyte with a UV-active amine (e.g., benzylamine) before spotting. This converts the unstable sulfonyl chloride into a stable, UV-active sulfonamide.
-
Sensitivity: Very High (UV active).
-
Selectivity: Absolute. Only the active sulfonyl chloride will react; hydrolyzed sulfonic acid will not form the sulfonamide under these conditions.
Part 3: Visualization Data Summary
| Metric | Bromocresol Green (BCG) | Phosphomolybdic Acid (PMA) | UV (254 nm) |
| Visibility of Target | Excellent (Bright Yellow spot) | Good (Dark Blue spot) | None (Invisible) |
| Specificity | High (Detects acid generation) | Low (Detects carbon skeleton) | N/A |
| Preparation Time | Instant (Dip & Read) | Slow (Dip & Heat) | Instant |
| Destructive? | No (Reversible with NH₃ vapor) | Yes (Charring) | No |
| Interferences | Residual acid in eluent (AcOH) | None | Solvents absorbing <220nm |
Part 4: Detailed Experimental Protocols
Protocol 1: Bromocresol Green (BCG) Stain
Use this as your primary spot-check during reaction monitoring.
-
Preparation: Dissolve 40 mg Bromocresol Green in 100 mL Ethanol. Add 0.1 M NaOH dropwise until the solution turns a distinct blue color.
-
Elution: Run the TLC plate in a neutral solvent system (e.g., Hexane/EtOAc). Avoid acetic acid modifiers.
-
Drying: Dry the plate thoroughly with a heat gun to remove solvent.[2]
-
Staining: Dip the plate quickly into the BCG solution.
-
Visualization: The background will be blue/green. The oxepane-4-sulfonyl chloride (hydrolyzing to acid) will appear as a bright yellow spot almost immediately.
Protocol 2: PMA Stain (Hanessian’s Stain)
Use this to check for non-acidic impurities (e.g., starting alcohols).
-
Preparation: Dissolve 10 g Phosphomolybdic acid in 100 mL Ethanol.
-
Staining: Dip the dried TLC plate into the solution.[3][4] Blot excess on a paper towel.[2]
-
Activation: Heat with a heat gun at ~150°C.
-
Visualization: Look for dark blue/black spots on a yellow background.
Protocol 3: "Mini-Workup" Derivatization (Pro-Tip)
Use this if the BCG result is ambiguous.
-
Mix: In a small GC vial, take 10 µL of reaction mixture.
-
React: Add 20 µL of Benzylamine (or Aniline) and 50 µL of CH₂Cl₂. Shake for 1 minute.
-
Spot: Spot this mixture alongside a standard of the amine.
-
Visualize: Use UV (254 nm). The new spot (sulfonamide) will be UV active and distinct from the excess amine.
Part 5: Mechanism & Logic Visualization
Diagram 1: The "Hydrolysis Hack" Mechanism
This diagram illustrates why Bromocresol Green works for this specific molecule.
Caption: The visualization mechanism relies on the in-situ hydrolysis of the sulfonyl chloride to a sulfonic acid, which protonates the indicator.
Diagram 2: Stain Selection Decision Tree
Follow this logic to choose the right method for your specific stage of research.
Caption: Decision matrix for selecting the optimal visualization method based on solvent conditions and required specificity.
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
University of Washington. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
Reach Devices. (n.d.). TLC Stains: Recipes and Methods. Retrieved from [Link]
Sources
A Comparative Guide to the Analysis of Oxepane-4-Sulfonyl Chloride: Establishing a Reference Standard in the Absence of Commercial Options
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of reactive intermediates is a cornerstone of robust drug development and chemical manufacturing. Oxepane-4-sulfonyl chloride, a potentially valuable building block, presents an analytical challenge due to the apparent lack of commercially available certified reference standards. This guide provides a comprehensive framework for establishing a well-characterized in-house reference standard and compares various analytical techniques for its routine analysis. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale to ensure data integrity and reproducibility.
The Challenge: Absence of a Commercial Reference Standard
A search of prominent suppliers of reference standards, including Sigma-Aldrich, the United States Pharmacopeia (USP), and AccuStandard, as well as a review of publicly available chemical data on platforms like PubChem, reveals no readily available, certified reference standard for oxepane-4-sulfonyl chloride[1][2][3][4][5]. This necessitates the synthesis, purification, and rigorous characterization of an in-house reference material to ensure the accuracy and validity of subsequent analytical measurements.[6]
The Solution: A Multi-Technique Approach to In-House Standard Qualification
The qualification of an in-house reference standard is a multi-step process that relies on the convergence of data from several orthogonal analytical techniques to unequivocally confirm its structure and purity.
Diagram: Workflow for In-House Reference Standard Qualification
Sources
Safety Operating Guide
Operational & Safety Guide: Disposal of Oxepane-4-sulfonyl Chloride
Executive Summary & Immediate Hazards
Oxepane-4-sulfonyl chloride is a highly reactive functionalized building block. While the oxepane ring (a seven-membered cyclic ether) is relatively stable, the sulfonyl chloride (-SO₂Cl) moiety drives the immediate safety concerns.
Critical Hazard: This compound is water-reactive and corrosive .[1][2][3][4] Upon contact with moisture or water, it hydrolyzes to form Oxepane-4-sulfonic acid and Hydrogen Chloride (HCl) gas. This reaction is exothermic and can cause pressure buildup in sealed waste containers, leading to rupture or explosion. Never dispose of this chemical directly into the drain or into a generic organic waste drum without prior quenching.
Hazard Assessment (The "Why")
To ensure safety, we must understand the chemical behavior driving the protocol.
| Property | Hazard Implication |
| Functional Group | Sulfonyl Chloride (-SO₂Cl) : Electrophilic, reacts violently with nucleophiles (water, amines, alcohols). |
| Hydrolysis Product | HCl Gas : Corrosive to respiratory tract; causes immediate pressure rise in closed vessels. |
| Physical State | Likely a viscous liquid or low-melting solid. Residue adheres to glass, complicating cleaning. |
| Skin/Eye Contact | Lachrymator & Corrosive : Causes severe skin burns and eye damage.[2][3][4][5] |
Pre-Disposal Quenching Protocol (The "How")
Directive: The following procedure converts the reactive sulfonyl chloride into a stable sulfonate salt before it enters the waste stream.
Prerequisites
-
Location: Chemical Fume Hood (Sash at proper working height).
-
PPE: Neoprene or thick Nitrile gloves (double-gloved recommended), chemical splash goggles, lab coat.
-
Equipment: Round-bottom flask, magnetic stir bar, ice bath, addition funnel (for large quantities >10g), pH strips.
Step-by-Step Quenching Procedure
1. Dilution (The Carrier Phase) Dissolve the Oxepane-4-sulfonyl chloride in a non-reactive, non-miscible organic solvent.
-
Recommended: Dichloromethane (DCM) or Toluene.
-
Ratio: ~10 mL solvent per 1 g of substance.
-
Reasoning: Dilution acts as a heat sink, moderating the exotherm of the subsequent hydrolysis.
2. Preparation of Hydrolysis Mixture In a separate large beaker or flask, prepare a 10% Sodium Bicarbonate (NaHCO₃) solution or a 2.5M Sodium Hydroxide (NaOH) solution.
-
Cooling: Place this aqueous base flask into an ice bath (0°C).
-
Volume: Use a 2-3x molar excess of base relative to the chloride to ensure full neutralization of the generated HCl.
3. Controlled Hydrolysis (The Quench)
-
Crucial Step: Slowly add the organic solution (Step 1) into the cooled aqueous base (Step 2) .
-
Stirring: Maintain vigorous stirring . Sulfonyl chlorides often react slowly in biphasic systems because the reaction only occurs at the interface. Poor stirring can lead to a "sleeping" exotherm that spikes later.
-
Observation: Watch for bubbling (CO₂ evolution if using bicarbonate). Wait for gas evolution to cease.
4. Verification Allow the mixture to warm to room temperature while stirring for an additional 30–60 minutes.
-
Test: Check the pH of the aqueous layer.[6] It should remain basic (pH > 8). If acidic, add more base.
5. Phase Separation Transfer the mixture to a separatory funnel.[7]
-
Bottom Layer (if DCM used): Contains organic solvent and inert organic impurities.
-
Top Layer (Aqueous): Contains the stable Oxepane-4-sulfonate salt and NaCl.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for safe disposal.
Figure 1: Decision tree and process flow for the quenching of sulfonyl chloride waste.
Waste Stream Segregation
Once the material is quenched and separated, dispose of the fractions as follows:
| Fraction | Composition | Disposal Stream | Container Labeling |
| Organic Layer | DCM/Toluene + Trace Organics | Halogenated Organic Waste | "DCM Waste, Trace Organic Sulfonates" |
| Aqueous Layer | Water, NaCl, Sodium Oxepane-4-sulfonate, Excess Base | Aqueous Basic Waste | "Aqueous Waste, pH ~9, Sodium Salts" |
| Solid Debris | Contaminated gloves, paper towels | Solid Hazardous Waste | "Contaminated Debris (Sulfonyl Chloride)" |
Note: If you used a non-halogenated solvent (like Toluene) and the separation is clean, the organic layer may go to Non-Halogenated waste, but defaulting to Halogenated is safer if there is ambiguity about the chloride content.
Emergency Contingencies
Spill Response (< 100 mL):
-
Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure fume hoods are running; open windows if safe.
-
PPE: Don full PPE (including respiratory protection if outside a hood).
-
Absorb: Cover the spill with a Dry Lime/Sand mix or a commercial Acid Neutralizer . Do not use water.[2][3][4]
-
Collect: Scoop the absorbed material into a hazardous waste pail. Label as "Acidic Corrosive Debris."
First Aid:
-
Skin: Wash with soap and water for 15 minutes. Seek medical attention if burns appear.[4][5]
-
Eyes: Rinse immediately at an eyewash station for 15 minutes. Seek immediate medical attention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8]
-
Source: [Link]
-
- Thermo Fisher Scientific. (2021). Safety Data Sheet: Sulfonyl Chloride General Handling.
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides and Sulfonyl Chlorides.
-
Source: [Link]
-
-
University of California, Los Angeles (UCLA). (n.d.).
-
Source: [Link]
-
Sources
- 1. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. laballey.com [laballey.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
Personal protective equipment for handling oxepane-4-sulfonyl chloride
As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. Oxepane-4-sulfonyl chloride is a highly valuable, electrophilic building block used extensively in drug development for introducing oxepane sulfonamide moieties. However, the very reactivity that makes it synthetically useful—its highly electrophilic sulfur center—also renders it acutely hazardous.
Upon exposure to ambient moisture or biological tissues, sulfonyl chlorides undergo rapid, exothermic hydrolysis to yield the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas [1]. This guide provides a self-validating, step-by-step operational framework for handling this reagent safely, ensuring that every safety measure is a direct, logical response to the molecule's reactivity.
Physicochemical & Hazard Profile
Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the quantitative and qualitative properties of the molecule.
| Property / Hazard | Value / Description | Mechanistic Implication |
| CAS Number | 1465189-77-8 | Unique identifier for safety tracking and inventory management [2]. |
| Molecular Formula | C6H11ClO3S | Contains a labile S-Cl bond highly susceptible to nucleophilic attack. |
| Molecular Weight | 198.67 g/mol | Moderate molecular weight; non-volatile but highly reactive upon contact. |
| LogP | ~1.2 | Lipophilic enough to rapidly penetrate compromised skin barriers. |
| GHS Hazard H314 | Causes severe skin burns and eye damage | Direct result of exothermic hydrolysis generating HCl on living tissue [3]. |
| GHS Hazard H290 | May be corrosive to metals | HCl off-gassing degrades standard stainless steel over time. |
Mechanistic Justification for PPE Selection
Every piece of PPE must counteract a specific physical or chemical threat posed by oxepane-4-sulfonyl chloride.
-
Hand Protection (Double-Gloving System) : Standard latex gloves are strictly prohibited. Latex degrades rapidly upon contact with the aprotic solvents (e.g., DCM, THF) required for sulfonyl chloride reactions. Protocol : Use a heavy-duty nitrile or neoprene outer glove over a standard nitrile inner glove. Causality: Nitrile provides superior chemical resistance to non-polar organic solvents, preventing the lipophilic oxepane-4-sulfonyl chloride from reaching the skin and hydrolyzing into HCl via sweat.
-
Eye and Face Protection : Safety goggles (EN 166 compliant) paired with a full-face shield. Causality: The hydrolysis of sulfonyl chlorides is highly exothermic. An accidental splash into an aqueous waste beaker can cause a localized boiling effect, ejecting corrosive droplets and HCl gas into the operator's breathing zone and eyes.
-
Body Protection : A flame-resistant, chemically inert lab coat with fitted cuffs, plus a chemical-resistant apron for bulk handling.
-
Respiratory Protection : All operations must be conducted inside a certified chemical fume hood. If engineering controls fail, a NIOSH/MSHA-approved respirator with acid gas/organic vapor cartridges is mandatory.
Standard Operating Procedure: Handling & Reaction Setup
To establish a self-validating safety system, we integrate visual indicators directly into the workflow.
Step 1: Environmental Preparation & Validation
-
Clear the fume hood of all incompatible materials (water, alcohols, amines, strong bases, and oxidizers).
-
Self-Validation Check: Tape a moistened piece of universal pH indicator paper to the inner wall of the fume hood. If the paper turns red during your operation, it indicates a breach in your closed system and the active evolution of HCl gas.
Step 2: Reagent Transfer
-
Purge the reaction vessel with an inert gas (Nitrogen or Argon) to eliminate atmospheric moisture.
-
Transfer oxepane-4-sulfonyl chloride using a closed system or a glass syringe equipped with a PTFE (Teflon) plunger. Causality: Standard rubber plungers will degrade upon contact with sulfonyl chlorides, leading to mechanical failure, jamming, and leaks.
Step 3: Reaction Execution
-
Conduct the reaction in anhydrous aprotic solvents (e.g., DCM or THF) at 0–25 °C.
-
Add the nucleophile (e.g., amine) slowly in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the generated HCl and prevent dangerous pressure buildup inside the vessel.
Quenching, Neutralization, and Disposal Protocol
Indiscriminate disposal of sulfonyl chlorides is a primary cause of laboratory accidents. Unreacted oxepane-4-sulfonyl chloride must be deliberately quenched before entering the waste stream [4].
Step 1: Preparation of the Quench Bath
-
Prepare a large beaker containing a 5% aqueous sodium bicarbonate (
) solution or dilute sodium hydroxide (1-2 M). -
Place the beaker in an ice bath. Causality: The neutralization of sulfonyl chlorides is highly exothermic. The ice bath acts as a thermal sink to prevent the solution from boiling and volatilizing the unreacted chemical.
Step 2: Slow Addition
-
Slowly and dropwise, add the residual oxepane-4-sulfonyl chloride (or contaminated reaction solvent) to the basic solution while maintaining vigorous stirring.
-
CRITICAL : Never add the aqueous base directly to the neat sulfonyl chloride. Doing so creates a highly concentrated exothermic reaction at the interface, risking a violent eruption.
Step 3: pH Monitoring and Final Disposal
-
Monitor the solution with pH strips to ensure it remains > 7 throughout the addition.
-
Once the reaction ceases (indicated by the cessation of
bubbling if using bicarbonate) and the mixture reaches room temperature, transfer the neutralized aqueous waste to a properly labeled, vented hazardous waste container for institutional disposal.
Logical workflow for the safe handling and neutralization of oxepane-4-sulfonyl chloride.
References
-
Title : Oxepane-4-sulfonyl chloride - CAS 1465189-77-8 Source : Molaid Chemical Database URL :[Link]
-
Title : Methyl Sulfonyl Chloride – A Key Intermediate in Chemical Synthesis Source : Shakti Chemicals URL : [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
